2-Chloro-3-methylquinoxaline
Description
Properties
IUPAC Name |
2-chloro-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLUYLWPJMGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284712 | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32601-86-8 | |
| Record name | 32601-86-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-chloro-3-methylquinoxaline from o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthetic pathway for producing 2-chloro-3-methylquinoxaline, a key intermediate in the development of novel therapeutic agents. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide details the reaction mechanism, experimental protocols, and quantitative data associated with a reliable two-step synthesis starting from o-phenylenediamine.
Overall Synthetic Pathway
The synthesis of this compound from o-phenylenediamine is efficiently achieved through a two-step process. The initial step involves the cyclocondensation of o-phenylenediamine with a pyruvate derivative to form the heterocyclic intermediate, 3-methylquinoxalin-2(1H)-one. This intermediate is subsequently chlorinated to yield the final product.
-
Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one. This reaction involves the condensation of an aromatic diamine with an α-dicarbonyl compound, a fundamental method for forming the quinoxaline core structure.[2][3]
-
Step 2: Synthesis of this compound. The hydroxyl group of the 3-methylquinoxalin-2(1H)-one intermediate is replaced with a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).[1]
Below is a diagram illustrating the overall reaction pathway.
Experimental Protocols
The following sections provide detailed methodologies for each synthetic step.
Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one
This procedure details the cyclocondensation reaction between o-phenylenediamine and ethyl pyruvate.
Methodology:
-
Dissolve o-phenylenediamine (10.8 g, 0.10 M) in n-butanol (300 mL) with gentle warming.
-
In a separate flask, dissolve ethyl pyruvate (11.6 g, 0.10 M) in n-butanol (100 mL).
-
Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.
-
Allow the resulting mixture to stand for 30 minutes at room temperature.
-
Heat the solution for 1 hour on a water bath.
-
Cool the mixture. Crystalline product will separate from the solution.
-
Filter the crystals, wash them with n-hexane, and purify by recrystallization from ethanol to yield colorless, needle-shaped crystals of 3-methylquinoxalin-2(1H)-one.[1]
Step 2: Synthesis of this compound
This procedure describes the chlorination of the intermediate product using phosphorus oxychloride.
Methodology:
-
Place 3-methylquinoxalin-2(1H)-one (16.0 g, 0.10 M) in a round-bottom flask.
-
Add phosphorus oxychloride (POCl₃, 60 mL) to the flask.
-
Reflux the mixture for 90 minutes.
-
After reflux, distill off the excess POCl₃ under reduced pressure.
-
Cool the residue to room temperature.
-
Carefully add the cooled residue to a 1 L beaker containing crushed ice.
-
Make the mixture alkaline by adding a 2% sodium hydroxide (NaOH) solution to precipitate the product.
-
Filter the crude product and recrystallize it from petroleum ether (40–60 °C) to obtain pure crystals of this compound.[1]
The following diagram illustrates the general experimental workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis process as reported in the cited literature.
Table 1: Synthesis of 3-methylquinoxalin-2(1H)-one
| Parameter | Value | Reference |
| o-Phenylenediamine | 10.8 g (0.10 M) | [1] |
| Ethyl Pyruvate | 11.6 g (0.10 M) | [1] |
| Product Name | 3-methylquinoxalin-2(1H)-one | [1] |
| Appearance | Colorless, needle-shaped crystals | [1] |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| 3-methylquinoxalin-2(1H)-one | 16.0 g (0.10 M) | [1] |
| Phosphorus Oxychloride (POCl₃) | 60 mL | [1] |
| Product Name | This compound | [1] |
| Yield | 60% | [1] |
| Melting Point | 88 °C | [1] |
| Appearance | Crystalline solid | [1] |
Conclusion
The described two-step synthesis provides a reliable and well-documented pathway for the production of this compound from o-phenylenediamine. The procedures utilize standard laboratory techniques and readily available reagents. The resulting product is a crucial building block for synthesizing a wide array of quinoxaline derivatives with significant potential in medicinal chemistry and drug discovery.[1][2] This guide serves as a practical resource for researchers engaged in the synthesis of heterocyclic compounds for therapeutic applications.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Technical Guide: Spectroscopic and Synthetic Profile of 2-chloro-3-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the heterocyclic compound 2-chloro-3-methylquinoxaline. The information presented is intended to support research and development activities in medicinal chemistry and related fields where quinoxaline derivatives are of significant interest.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are summarized below.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure. A notable feature is the aryl halide C-Cl stretching vibration.
Table 1: Infrared (IR) Spectral Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-Cl Stretch | 1038.52[1] | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| CH₃ | ~2.8 | Singlet | - |
| Ar-H (4 protons) | 7.6 - 8.1 | Multiplet | - |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~20 |
| Ar-C | 128 - 132 |
| Ar-C (quaternary) | 140 - 142 |
| C-Cl | ~150 |
| C-N | ~153 |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of a quinoxalinone intermediate followed by a chlorination reaction.[1]
Synthesis of 3-methylquinoxalin-2(1H)-one
The precursor, 3-methylquinoxalin-2(1H)-one, is synthesized via the condensation of o-phenylenediamine with ethyl pyruvate.[1]
Procedure:
-
o-Phenylenediamine (0.10 M) is dissolved in warm n-butanol (300 mL).
-
A solution of ethyl pyruvate (0.10 M) in n-butanol (100 mL) is added to the o-phenylenediamine solution with constant stirring.
-
The resulting mixture is allowed to stand for 30 minutes and is then heated on a water bath for 1 hour.
-
Upon cooling, crystals of 2-hydroxy-3-methylquinoxaline (a tautomer of 3-methylquinoxalin-2(1H)-one) precipitate.
-
The crystals are collected by filtration, washed with n-hexane, and purified by recrystallization from ethanol.
Synthesis of this compound
The chlorination of the quinoxalinone intermediate yields the final product, this compound.[1]
Procedure:
-
2-Hydroxy-3-methylquinoxaline (0.10 M) is refluxed in phosphorus oxychloride (POCl₃) (60 mL) for 90 minutes.[1]
-
After the reaction is complete, the excess POCl₃ is removed by distillation.
-
The residue is cooled to room temperature and carefully poured onto crushed ice in a beaker.
-
The mixture is made alkaline by the addition of a 2% NaOH solution to precipitate the crude product.
-
The crude product is collected by filtration and recrystallized from petroleum ether (40–60 °C) to yield pure crystals of this compound.[1]
Mandatory Visualizations
Synthetic Workflow
The synthesis of this compound can be represented by the following logical workflow, starting from the condensation of the diamine and dicarbonyl compounds to the final chlorination step.
References
The Chemistry of 2-Chloro-3-Methylquinoxaline: A Technical Guide for Researchers
An In-depth Technical Guide on the Chemical Properties, Reactivity, and Synthetic Utility of 2-Chloro-3-Methylquinoxaline for Researchers, Scientists, and Drug Development Professionals.
Introduction
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their versatile scaffold is a core component in a multitude of biologically active molecules, exhibiting a wide array of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Among the various functionalized quinoxalines, this compound stands out as a pivotal synthetic intermediate. The presence of a reactive chlorine atom at the 2-position, activated by the adjacent nitrogen atoms of the quinoxaline ring, renders it an exceptionally versatile building block for the synthesis of a diverse range of novel compounds through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic protocols related to this compound, intended to serve as a valuable resource for professionals in drug discovery and organic synthesis.
Physicochemical and Spectral Data
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂ | |
| Molecular Weight | 178.62 g/mol | |
| Melting Point | 86-88 °C | [2] |
| Appearance | Crystalline solid | |
| Solubility | Recrystallized from petroleum ether (40–60 °C) | [2] |
| **IR (KBr, cm⁻¹) ** | 1038.52 (C-Cl stretch) | [2] |
| ¹H NMR (CDCl₃, ppm) | δ 2.870 (s, 3H, CH₃), δ 6.6 - 8.0 (m, 4H, Ar-H) | [2] |
| ¹³C NMR (CDCl₃, ppm) | Data not explicitly available in searches | |
| Mass Spec (m/z) | Data not explicitly available in searches |
Note: Comprehensive ¹³C NMR and Mass Spectrometry data for the parent compound were not explicitly available in the searched literature. The provided ¹H NMR data is for a derivative, 4-(2-methylquinoxalinyloxy) benzaldehyde, but the aromatic and methyl proton shifts are indicative. Researchers should perform their own analyses for definitive spectral characterization.
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step process starting from o-phenylenediamine. The initial step is the condensation with an α-keto acid or its ester to form the quinoxalin-2-one precursor, followed by chlorination.[2]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Hydroxy-3-methylquinoxaline
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in n-butanol.
-
Add ethyl pyruvate (1 equivalent) to the solution.
-
Reflux the mixture for a sufficient time to ensure complete reaction (typically monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-hydroxy-3-methylquinoxaline, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
Step 2: Chlorination to this compound
-
In a round-bottom flask equipped with a reflux condenser, place 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 M).
-
Carefully add phosphorus oxychloride (POCl₃, 60 mL) in a fume hood.
-
Heat the mixture to reflux and maintain for 90 minutes.[2]
-
After reflux, allow the mixture to cool to room temperature.
-
Distill off the excess POCl₃ under reduced pressure.
-
Carefully add the residue to crushed ice in a large beaker with stirring.
-
Make the mixture alkaline by the slow addition of a 2% NaOH solution to precipitate the product.[2]
-
Collect the crude product by filtration.
-
Recrystallize the solid from petroleum ether (40–60 °C) to yield pure crystals of this compound.[2]
Chemical Reactivity and Key Reactions
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is activated by the adjacent nitrogen atoms and the chlorine leaving group. This makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and a suitable substrate for various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols.
General Experimental Protocol for Nucleophilic Substitution with an Amine:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Add the desired amine (1.0-1.2 equivalents) and a base, such as anhydrous K₂CO₃ (2.0 equivalents).
-
Reflux the reaction mixture for an appropriate time (typically monitored by TLC).
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
A specific example is the reaction with p-hydroxybenzaldehyde, which is refluxed in acetonitrile with anhydrous K₂CO₃ for 30 hours to yield 2-(p-formylphenoxy)-3-methyl quinoxaline.[2]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds, and this compound is an excellent substrate for these transformations.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction couples this compound with boronic acids or their esters to form 2-aryl-3-methylquinoxalines.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][4]
2. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is used to synthesize N-aryl-3-methylquinoxalin-2-amines from this compound and various primary or secondary amines.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents) in a Schlenk tube.[5][6]
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture in an oil bath (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.[5]
3. Sonogashira Coupling (C-C Bond Formation)
This reaction forms a C-C bond between this compound and a terminal alkyne, yielding 2-alkynyl-3-methylquinoxalines.
General Experimental Protocol for Sonogashira Coupling:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the terminal alkyne (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).[7][8]
-
Add a suitable degassed solvent such as THF or DMF.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
After the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Biological Activity and Signaling Pathways
Derivatives of this compound are of significant interest in drug discovery due to their wide range of biological activities. Many of these activities stem from the ability of the quinoxaline scaffold to interact with key biological targets, such as protein kinases.[9]
Anticancer Activity and Inhibition of Signaling Pathways
Quinoxaline derivatives have been extensively investigated as anticancer agents. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells.
1. Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a hallmark of many cancers. Several quinoxaline derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[10][11] By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling cascades, leading to the inhibition of tumor growth and induction of apoptosis.
2. Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme that is often overexpressed in inflamed tissues and various types of cancer. It plays a key role in the production of prostaglandins, which are involved in inflammation and tumorigenesis. Some quinoxaline derivatives have been shown to be dual inhibitors of EGFR and COX-2, suggesting their potential as both anti-inflammatory and anticancer agents.[10][12]
Conclusion
This compound is a highly valuable and versatile scaffold in organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro substituent allow for the facile introduction of a wide range of functional groups through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The resulting derivatives have shown significant promise as inhibitors of key biological targets, such as EGFR and COX-2, highlighting the potential of this chemical entity in the development of novel therapeutics. This guide provides a foundational understanding of the chemical properties and reactivity of this compound, along with detailed experimental protocols, to aid researchers in their efforts to explore the vast chemical space and therapeutic potential of its derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. bioengineer.org [bioengineer.org]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 12. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-3-methylquinoxaline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-methylquinoxaline, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and explores the biological activities and mechanisms of action of its derivatives, particularly in the realms of antimicrobial and anticancer research.
Core Compound Specifications
This compound is a solid, powdered substance at room temperature. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| CAS Number | 32601-86-8 | [1][2][3] |
| Molecular Weight | 178.62 g/mol | [1][2][3] |
| Molecular Formula | C₉H₇ClN₂ | [1][2][3] |
| Melting Point | 70-73 °C | [2] |
| Form | Powder | [2] |
| Purity | 97% | [1][2] |
| Predicted pKa | -1.14 | [4] |
| Solubility | Very slightly soluble (0.43 g/L at 25 °C) | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a well-established multi-step process.[4][5] The general workflow involves the initial formation of a quinoxalinone precursor followed by a chlorination step.
Experimental Workflow: Synthesis of this compound
Detailed Methodologies
Step 1: Synthesis of 2-Hydroxy-3-methylquinoxaline (Precursor)
This protocol is adapted from established methods for the synthesis of quinoxalinone precursors.[4][5]
-
Dissolution: Dissolve o-phenylenediamine in the solvent n-butanol within a round-bottom flask.
-
Addition: Separately, dissolve ethyl pyruvate in n-butanol and add this solution to the o-phenylenediamine solution.
-
Reaction: Heat the resulting mixture under reflux.
-
Isolation: Upon cooling, the product, 2-hydroxy-3-methylquinoxaline, will crystallize and can be collected by filtration.
Step 2: Synthesis of this compound
This procedure details the chlorination of the precursor to yield the final product.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-3-methylquinoxaline to an excess of phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture to reflux for approximately 90 minutes.[5]
-
Work-up: After cooling, the excess POCl₃ is distilled off. The residue is then carefully poured onto crushed ice.[5]
-
Purification: The crude product is made alkaline, typically with a sodium hydroxide solution, to precipitate the this compound.[5] The solid can then be purified by recrystallization.[5]
Biological Activity and Therapeutic Potential
Quinoxaline derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[5][6][7] this compound serves as a versatile starting material for the synthesis of a wide array of derivatives with enhanced therapeutic potential.[5]
Antimicrobial Activity
Quinoxaline-based compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The mechanism of action for some quinoxaline 1,4-di-N-oxide derivatives involves the inhibition of DNA synthesis, leading to DNA strand breaks in bacteria.[9] Another proposed mechanism for certain 2,3-diaminoquinoxaline analogues is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This is a standard method to evaluate the antimicrobial activity of synthesized compounds.[5][6]
-
Culture Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and place them on the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone correlates with the antimicrobial activity of the compound.
Anticancer Activity and Associated Signaling Pathways
Numerous quinoxaline derivatives have been investigated as potential anticancer agents.[11][12][13] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While specific signaling pathways for this compound are not extensively detailed, studies on closely related derivatives provide valuable insights into their potential mechanisms.
One prominent mechanism of action for some quinoxaline derivatives is the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[14][15][16] This is often initiated by the inhibition of critical cellular targets, such as tubulin or specific kinases.[14][17]
Signaling Pathway: Quinoxaline Derivative-Induced Apoptosis via the Mitochondrial Pathway
The following diagram illustrates a generalized signaling pathway by which certain quinoxaline derivatives can induce apoptosis in cancer cells. This pathway is based on findings from studies on various bioactive quinoxaline compounds.[14][15][16]
Experimental Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay is a standard method for quantifying apoptosis.[15]
-
Cell Treatment: Culture cancer cells and treat them with the quinoxaline derivative at various concentrations for a specified duration.
-
Cell Staining: Harvest the cells and resuspend them in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Conclusion
This compound is a valuable building block in the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the reactivity of the chloro group allow for extensive chemical modifications, leading to the development of derivatives with potent antimicrobial and anticancer activities. Further research into the specific molecular targets and signaling pathways of this compound and its derivatives will be crucial for the rational design of new and more effective therapeutic agents. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in this exciting field.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. 2-氯-3-甲基喹喔啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioengineer.org [bioengineer.org]
The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and pyrazine rings, has solidified its status as a "privileged structure" in the field of medicinal chemistry. The synthetic versatility of this moiety, coupled with its broad and potent pharmacological profile, has positioned it as a focal point in the discovery of novel therapeutic agents. This technical guide offers a comprehensive exploration of the significant biological activities exhibited by quinoxaline derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is designed to be a valuable resource, providing detailed experimental methodologies, collated quantitative biological data, and visual representations of key molecular pathways and experimental workflows to aid researchers and professionals in drug discovery and development.
Anticancer Activity
Quinoxaline derivatives have consistently demonstrated potent cytotoxic and antiproliferative activities across a wide spectrum of cancer cell lines.[1][2] Their mechanisms of action are diverse, frequently involving the inhibition of crucial enzymes and signaling pathways that are fundamental to cancer cell growth, survival, and proliferation.[3]
Mechanisms of Anticancer Action
A predominant mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Quinoxaline derivatives have been shown to act as competitive inhibitors at the ATP-binding site of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others, thereby disrupting downstream signaling cascades essential for tumor progression.[4][6]
Another key mechanism is the induction of apoptosis , or programmed cell death. Certain quinoxaline derivatives have been shown to modulate the expression of key proteins in the apoptotic cascade, such as upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2][7] This modulation can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptotic cell death.[6][8] Some derivatives have also been found to act as topoisomerase II inhibitors , leading to DNA damage and triggering apoptosis.[4][7]
Signaling Pathway: p53-Mediated Apoptosis
A critical pathway often modulated by quinoxaline derivatives to induce apoptosis involves the tumor suppressor protein p53. In response to cellular stress, such as DNA damage induced by a chemotherapeutic agent, p53 is activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax, which in turn permeabilizes the mitochondrial membrane, leading to the release of cytochrome c. This initiates a caspase cascade, ultimately executing apoptosis.[2]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoxaline derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 14 | MCF-7 (Breast) | Not Specified | 2.61 | [9] |
| Compound IV | PC-3 (Prostate) | MTT | 2.11 | [4][7] |
| Compound III | PC-3 (Prostate) | MTT | 4.11 | [4][7] |
| Compound 4a | EGFR | Not Specified | 0.3 | [10] |
| Compound 13 | EGFR | Not Specified | 0.4 | [10] |
| Compound 11 | EGFR | Not Specified | 0.6 | [10] |
| Compound 5 | EGFR | Not Specified | 0.9 | [10] |
| Compound 4m | A549 (Lung) | Not Specified | 9.32 | [8] |
| Compound 4b | A549 (Lung) | Not Specified | 11.98 | [8] |
Antimicrobial Activity
Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[11][12][13]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinoxaline derivatives are varied. Some derivatives, particularly quinoxaline 1,4-di-N-oxides, act as bioreductive agents. Under hypoxic conditions, these compounds can be reduced to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components like DNA, leading to cell death. Another mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By targeting these enzymes, quinoxaline derivatives disrupt DNA synthesis, resulting in a bactericidal effect.[14]
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of representative quinoxaline derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 5k | Acidovorax citrulli | Not Specified (Good Activity) | [11] |
| Compound 5j | Rhizoctonia solani (EC50) | 8.54 | [11] |
| Compound 5t | Rhizoctonia solani (EC50) | 12.01 | [11] |
| Various Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Varied | [14] |
Antiviral Activity
A growing body of evidence highlights the potential of quinoxaline derivatives as potent antiviral agents against a range of DNA and RNA viruses.[15][16][17][18]
Mechanisms of Antiviral Action
The antiviral mechanisms of quinoxaline derivatives are often virus-specific. For instance, against Herpes Simplex Virus (HSV), some derivatives are believed to intercalate into the viral DNA, thereby disrupting viral uncoating and replication.[1][15] Other quinoxaline compounds have shown inhibitory activity against viral enzymes, such as the reverse transcriptase of HIV-1.[18]
Quantitative Data: In Vitro Antiviral Activity
The table below summarizes the antiviral activity of selected quinoxaline derivatives.
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Compound 1 | Herpes Simplex Virus (HSV) | Vero | Not Specified (25% plaque reduction at 20 µg/mL) | >150 | [15] |
| Compound 11 | Coxsackievirus B5 (CBV5) | Vero-76 | 0.09 | Not Specified | [19] |
| Compound 12 | Coxsackievirus B5 (CBV5) | Vero-76 | 0.06 | Not Specified | [19] |
| Compound 13 | Coxsackievirus B5 (CBV5) | Vero-76 | 0.3 | Not Specified | [19] |
Anti-inflammatory Activity
Quinoxaline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[2][8][20]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.[8] One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[10] Furthermore, some derivatives have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[9][21][22] By inhibiting NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]
Signaling Pathway: TLR4/NF-κB Inhibition
The Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response and subsequent inflammation. Upon activation by ligands like lipopolysaccharide (LPS), TLR4 triggers a downstream signaling cascade that leads to the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes. Certain quinoxaline derivatives can inhibit this pathway at multiple points, leading to a reduction in the inflammatory response.[9][21]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of the biological activities of quinoxaline derivatives.
General Experimental Workflow
The evaluation of a novel quinoxaline derivative typically follows a structured workflow, beginning with in vitro screening to determine its biological activity and culminating in in vivo studies to assess its efficacy and safety in a living organism.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[17][23]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Quinoxaline derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[20]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[23]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[20]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Cancer cell lines
-
Quinoxaline derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline derivative at its IC50 concentration for 24-48 hours.[20]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[20]
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[2]
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.[8]
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[24]
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[14][16]
Materials:
-
Quinoxaline derivative (dissolved in DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline derivative in the broth medium in a 96-well plate.[25]
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism and broth) and a negative control (broth only).[25]
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Protocol 5: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[26][27]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Quinoxaline derivative
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and various concentrations of the quinoxaline derivative in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to detect ADP production).[26][27]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
Quinoxaline and its derivatives represent a highly versatile and promising class of heterocyclic compounds in medicinal chemistry. The extensive research highlighted in this technical guide underscores their potent anticancer, antimicrobial, antiviral, and anti-inflammatory activities, which are supported by a growing body of quantitative data. The ability of these compounds to modulate key biological pathways, such as p53-mediated apoptosis and NF-κB signaling, provides a strong rationale for their continued investigation and development as novel therapeutic agents. Future research endeavors should focus on elucidating detailed structure-activity relationships to optimize the potency and selectivity of these compounds while minimizing potential toxicity, ultimately paving the way for their clinical translation.
References
- 1. Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 9. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for 2-chloro-3-methylquinoxaline, a key intermediate in the development of various pharmacologically active compounds. The document outlines the essential starting materials, detailed experimental protocols, and quantitative data to support reproducible and efficient synthesis.
Synthetic Pathway Overview
The most widely utilized and efficient synthesis of this compound is a two-step process. This pathway begins with the condensation of an aromatic diamine, o-phenylenediamine, with a pyruvate derivative to form a quinoxalinone intermediate. This intermediate is subsequently chlorinated to yield the final product.[1][2]
The overall reaction scheme can be summarized as follows:
-
Condensation: o-Phenylenediamine reacts with ethyl pyruvate to form 2-hydroxy-3-methylquinoxaline.
-
Chlorination: The hydroxyl group of 2-hydroxy-3-methylquinoxaline is replaced by a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
This synthetic approach is favored due to its reliability and the commercial availability of the starting materials.
Starting Materials and Intermediates
The synthesis of this compound primarily relies on two key starting materials and proceeds through a stable intermediate.
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| o-Phenylenediamine | Starting Material | C₆H₈N₂ | 108.14 | Aromatic diamine |
| Ethyl Pyruvate | Starting Material | C₅H₈O₃ | 116.12 | α-keto ester |
| 2-Hydroxy-3-methylquinoxaline | Intermediate | C₉H₈N₂O | 160.17 | Also known as 3-methylquinoxalin-2(1H)-one |
| Phosphorus Oxychloride | Reagent | POCl₃ | 153.33 | Chlorinating agent |
| This compound | Final Product | C₉H₇ClN₂ | 178.62 | CAS: 32601-86-8 [3] |
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
3.1. Synthesis of 2-Hydroxy-3-methylquinoxaline (Intermediate)
This procedure is adapted from the condensation reaction of o-phenylenediamine and ethyl pyruvate.[1]
Methodology:
-
Dissolve o-phenylenediamine (10.8 g, 0.10 M) in 300 mL of n-butanol with warming in a suitable reaction vessel.
-
In a separate flask, dissolve ethyl pyruvate (11.6 g, 15 mL, 0.10 M) in 100 mL of n-butanol.
-
Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.
-
Allow the resulting solution to stand for 30 minutes.
-
Heat the reaction mixture on a water bath for 1 hour.
-
Upon cooling, crystals of 2-hydroxy-3-methylquinoxaline will separate from the solution.
-
Filter the crystals, wash with n-hexane, and purify by recrystallization from ethanol to yield colorless, needle-shaped crystals.
3.2. Synthesis of this compound (Final Product)
This protocol details the chlorination of the 2-hydroxy-3-methylquinoxaline intermediate.[1]
Methodology:
-
In a round-bottom flask, suspend 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 M) in phosphorus oxychloride (POCl₃, 60 mL).
-
Equip the flask with a reflux condenser and reflux the mixture for 90 minutes.
-
After the reaction is complete, distill off the excess POCl₃ under reduced pressure.
-
Cool the residue to room temperature and carefully pour it onto crushed ice in a 1 L beaker.
-
Make the mixture alkaline by adding a 2% sodium hydroxide (NaOH) solution to precipitate the product.
-
Filter the crude product and recrystallize it from petroleum ether (40–60 °C) to yield the pure crystals of this compound.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Product | Yield | Melting Point (°C) | Appearance |
| 2-Hydroxy-3-methylquinoxaline | Not specified in source, but typically high | Not specified | Colorless, needle-shaped crystals |
| This compound | 60%[1] | 88 °C[1] (lit. 86-87 °C) | Crystalline solid |
Visualized Workflows and Pathways
5.1. Synthetic Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound from o-phenylenediamine and ethyl pyruvate.
Caption: Synthetic pathway for this compound.
5.2. Experimental Workflow Diagram
This diagram outlines the key steps in the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for synthesis.
References
An In-depth Technical Guide on the Mechanism of Chlorination of 2-Hydroxy-3-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the chlorination of 2-hydroxy-3-methylquinoxaline to synthesize its chloro derivative, 2-chloro-3-methylquinoxaline. This transformation is a critical step in the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.[1]
Core Reaction Mechanism
The chlorination of 2-hydroxy-3-methylquinoxaline with phosphoryl chloride (POCl₃) is a well-established synthetic route. The reaction proceeds through a nuanced mechanism involving tautomerism and phosphorylation, followed by nucleophilic substitution.
Tautomerism: 2-Hydroxy-3-methylquinoxaline exists in a tautomeric equilibrium with its more stable amide form, 3-methylquinoxalin-2(1H)-one. This equilibrium is a crucial prerequisite for the subsequent reaction with phosphoryl chloride.
Phosphorylation: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the amide tautomer on the electrophilic phosphorus atom of phosphoryl chloride. This step leads to the formation of a phosphorylated intermediate. This process is analogous to the activation of amides in the Vilsmeier-Haack reaction.
Nucleophilic Substitution: The final step involves the nucleophilic attack of a chloride ion (from POCl₃) on the carbon atom at the 2-position of the quinoxaline ring. This attack results in the displacement of the dichlorophosphate group, yielding the final product, this compound. The reaction is typically driven to completion by heating.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the chlorination of hydroxyquinoxalines using phosphoryl chloride, providing a comparative overview.
| Parameter | Method A: Excess POCl₃ (Conventional) | Method B: Equimolar POCl₃ (Solvent-Free)[2][3] |
| POCl₃ (equivalents) | >3 | 1 |
| Solvent | Often neat POCl₃ or a high-boiling solvent | None |
| Temperature | Reflux (approx. 105 °C) | 140-160 °C (in a sealed reactor) |
| Reaction Time | 2-6 hours | 1-3 hours |
| Work-up | Hazardous quenching of large excess POCl₃ | Direct quenching of the reaction mixture |
| Yield | Variable, often good | High (typically >90%) |
| Safety/Environmental | High risk, significant waste | Improved safety profile, less waste |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
2-Hydroxy-3-methylquinoxaline
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 2% NaOH solution[1]
-
Petroleum ether (40-60 °C) for recrystallization[1]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Beaker
-
Büchner funnel and filter paper
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2-hydroxy-3-methylquinoxaline (1.0 equivalent) in phosphorus oxychloride (10-20 volumes). This step should be performed in a well-ventilated fume hood.
-
Heating: Slowly heat the mixture to reflux (approximately 105 °C) with constant stirring. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker containing crushed ice with vigorous stirring. This is a highly exothermic step and must be done with caution.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 2% NaOH solution until the pH is approximately 7-8. The crude product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with cold water and dry it under vacuum.
-
Purification: Recrystallize the crude product from petroleum ether (40-60 °C) to obtain pure this compound.[1]
Safety Considerations
Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ is highly exothermic and should be performed with extreme care.
Conclusion
The chlorination of 2-hydroxy-3-methylquinoxaline using phosphoryl chloride is an efficient method for the synthesis of this compound, a key intermediate in medicinal chemistry. Understanding the underlying mechanism, which involves tautomerism and a phosphorylation-nucleophilic substitution sequence, is crucial for optimizing reaction conditions and ensuring a high yield of the desired product. The provided experimental protocol offers a reliable procedure for this transformation, with an emphasis on safety and purification for obtaining a high-purity final product. Greener, solvent-free methods using equimolar amounts of POCl₃ are also a viable and advantageous alternative to conventional approaches.[2][3]
References
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry of 2-Chloro-3-Methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Among its many derivatives, 2-chloro-3-methylquinoxaline stands out as a particularly valuable and versatile intermediate for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position provides a convenient handle for molecular elaboration, enabling the creation of extensive compound libraries with a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanistic insights of this compound in medicinal chemistry, with a focus on its anticancer and antimicrobial properties. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug discovery efforts in this promising area.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a cornerstone in the development of new pharmaceuticals.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][3] The structural versatility of the quinoxaline nucleus allows for fine-tuning of its physicochemical and pharmacological properties through the introduction of various substituents.
This compound, in particular, has emerged as a key building block in medicinal chemistry. Its synthesis is straightforward, and the reactive chlorine atom is readily displaced by a variety of nucleophiles, making it an ideal starting material for the generation of diverse chemical entities.[1][4] This guide will explore the potential of this scaffold in the development of novel therapeutics.
Synthesis of this compound and Its Derivatives
The synthetic pathway to this compound and its subsequent derivatives is a well-established multi-step process. The general workflow involves the initial formation of the quinoxaline core, followed by chlorination and subsequent derivatization.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]
An In-depth Technical Guide on the Crystal Structure of 2-chloro-3-methylquinoxaline
This guide provides a comprehensive analysis of the crystal structure of 2-chloro-3-methylquinoxaline (C₉H₇ClN₂), targeting researchers, scientists, and professionals in drug development. The document outlines the key crystallographic data, experimental methodologies, and structural features of the molecule.
Molecular and Crystal Structure Analysis
The title compound, this compound, with a molecular weight of 178.62, has been analyzed by single-crystal X-ray diffraction.[1] The analysis reveals that the molecule is essentially planar. The dihedral angle between the benzene and pyrazine rings is a mere 0.48 (7)°.[1][2] This planarity is a key structural feature. Within the crystal structure, a weak C—H⋯π interaction is observed, and there is an absence of classical hydrogen bonds.[1][2]
Data Presentation
The crystallographic data and structure refinement details are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement.
| Parameter | Value |
| Empirical Formula | C₉H₇ClN₂ |
| Formula Weight | 178.62 |
| Temperature | 200 K |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.8876 (4) |
| b (Å) | 7.4022 (4) |
| c (Å) | 8.8763 (5) |
| α (°) | 68.395 (3) |
| β (°) | 87.219 (3) |
| γ (°) | 64.216 (3) |
| Volume (ų) | 375.11 (4) |
| Z | 2 |
| R-factor | 0.044 |
| wR-factor | 0.135 |
| Data-to-parameter ratio | 24.0 |
Data sourced from Thiruvalluvar et al. (2007).[1]
Experimental Protocols
The determination of the crystal structure of this compound involved the following key stages:
1. Synthesis and Crystallization:
While the specific synthesis route for the analyzed crystal was not detailed in the crystallographic communication, a general and efficient method for synthesizing quinoxaline derivatives involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. For this compound, a plausible route would be the condensation of o-phenylenediamine with 2,3-butanedione to form 2,3-dimethylquinoxaline, followed by a selective chlorination step.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent.
2. X-ray Data Collection:
A suitable single crystal of the compound was mounted on a diffractometer. The data was collected at a temperature of 200 K. A beam of X-rays was directed at the crystal, and the resulting diffraction pattern was recorded.
3. Structure Solution and Refinement:
The collected diffraction data was used to solve the crystal structure. The structure was then refined using established crystallographic software. The final R-factor of 0.044 and wR-factor of 0.135 indicate a good quality of the refined structure.[1]
Visualizations
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Chloro-3-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the quinoxaline core is therefore of significant interest in the development of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of heteroaryl halides.
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 2-chloro-3-methylquinoxaline with various arylboronic acids. The protocols and data herein are based on established methodologies for structurally similar chloro-quinoxaline substrates and serve as a comprehensive guide for researchers engaged in the synthesis of 2-aryl-3-methylquinoxaline derivatives.
Data Presentation: Representative Yields in Suzuki Coupling Reactions
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | THF | 90 | 8 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 80 | 16 | 78 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 110 | 6 | 70 |
*Note: Yields are based on reactions with 2-chloro-3,6-dimethylquinoxaline and may require optimization for this compound.[1]
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Couplingdot
References
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-3-Methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) on 2-chloro-3-methylquinoxaline. The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The chloro-substituent at the 2-position of the this compound is an excellent electrophilic site, readily undergoing substitution with a variety of nucleophiles. This allows for the synthesis of a diverse library of 2-substituted-3-methylquinoxaline derivatives, which are valuable for structure-activity relationship (SAR) studies in drug discovery. Detailed methodologies for reactions with N-nucleophiles (amines), O-nucleophiles (alcohols and phenols), and S-nucleophiles (thiols) are presented, along with quantitative data and characterization of the resulting products. Additionally, this guide outlines the synthesis of the starting material and discusses the relevance of these compounds as potential inhibitors of key signaling pathways in cancer, such as the VEGFR-2 and EGFR pathways.
Introduction to Nucleophilic Substitution on this compound
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is an electron-deficient heterocycle. This inherent electronic property makes the carbon atoms of the pyrazine ring susceptible to nucleophilic attack. In this compound, the presence of the electron-withdrawing nitrogen atoms and the chloro leaving group at the 2-position facilitates nucleophilic aromatic substitution. This reactivity provides a straightforward and versatile method for the introduction of a wide array of functional groups, enabling the exploration of the chemical space around the quinoxaline core for therapeutic applications.
Synthesis of Starting Material: this compound
The starting material can be efficiently synthesized from 2-hydroxy-3-methylquinoxaline.
Protocol 2.1: Synthesis of this compound
A mixture of 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 mol) in phosphorus oxychloride (POCl₃, 60 mL) is refluxed for 90 minutes.[1] After the reaction is complete, the excess POCl₃ is removed by distillation. The residue is then cooled to room temperature and carefully poured into a beaker containing crushed ice. The mixture is neutralized by the addition of a 2% sodium hydroxide solution to precipitate the product. The crude product is collected and can be recrystallized from petroleum ether (40–60 °C) to yield crystalline this compound.[1]
| Product | Yield | Melting Point |
| This compound | 60% | 88 °C |
Protocols for Nucleophilic Substitution Reactions
The following sections provide detailed protocols for the reaction of this compound with various nucleophiles.
Substitution with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-amino-3-methylquinoxaline derivatives. These reactions are typically carried out in a polar aprotic solvent, often in the presence of a base to neutralize the HCl generated.
Protocol 3.1.1: General Procedure for Reaction with Aromatic Amines
To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (10-20 mL), the desired aromatic amine (1.1 mmol) and a base such as potassium carbonate (2.0 mmol) or triethylamine (1.5 mmol) are added. The reaction mixture is then heated to reflux and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The precipitated product is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 3.1: Examples of Nucleophilic Substitution with N-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield | Melting Point (°C) |
| Benzylamine | N-Benzyl-3-methylquinoxalin-2-amine | Reflux in ethanol with K₂CO₃ | High | - |
| 4-Methylbenzylamine | N-(4-Methylbenzyl)-3-methylquinoxalin-2-amine | Reflux in ethanol with K₂CO₃ | 81% | 221-223 |
| 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-3-methylquinoxalin-2-amine | Reflux in ethanol with K₂CO₃ | 84% | 215-217 |
Substitution with O-Nucleophiles (Phenols and Alcohols)
The chlorine atom can be displaced by oxygen nucleophiles, such as substituted phenols and alkoxides, to form the corresponding ethers. These reactions often require a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
Protocol 3.2.1: General Procedure for Reaction with Phenols
A mixture of this compound (1.0 mmol), the desired phenol (1.1 mmol), and a base like anhydrous potassium carbonate (2.0 mmol) in a polar aprotic solvent such as acetonitrile or DMF (20 mL) is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then triturated with cold water, and the resulting solid is filtered, washed, and dried. Purification can be achieved by recrystallization.
Protocol 3.2.2: Reaction with p-Hydroxybenzaldehyde
A mixture of this compound and 4-hydroxybenzaldehyde is refluxed in acetonitrile for 30 hours to afford 2-(p-formylphenoxy)-3-methylquinoxaline.[1]
Protocol 3.2.3: Reaction with p-Aminophenol
This compound is refluxed with p-aminophenol in acetonitrile for 30 hours to yield 4-(2-methylquinoxalin-3-yloxy)benzamine.[1]
Table 3.2: Examples of Nucleophilic Substitution with O-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield | Melting Point (°C) |
| 4-Hydroxybenzaldehyde | 2-(p-Formylphenoxy)-3-methylquinoxaline | Reflux in acetonitrile, 30h | Good | 178-180 |
| 4-Aminophenol | 4-(2-Methylquinoxalin-3-yloxy)benzamine | Reflux in acetonitrile, 30h | Good | 210-212 |
| Methanol | 2-Methoxy-3-methylquinoxaline | Stirring with TEBAC in methanol at RT | - | - |
TEBAC: Triethyl-benzyl ammonium chloride (Phase Transfer Catalyst)[2]
Substitution with S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles and readily displace the chlorine atom in this compound to form thioethers. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Protocol 3.3.1: General Procedure for Reaction with Thiols
To a solution of this compound (1.0 mmol) in a solvent like ethanol or DMF (20 mL), the thiol (1.1 mmol) and a base such as sodium hydroxide or potassium carbonate (1.2 mmol) are added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Table 3.3: Examples of Nucleophilic Substitution with S-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield | Melting Point (°C) |
| Thiophenol | 3-Methyl-2-(phenylthio)quinoxaline | Base in ethanol or DMF | High | - |
| 2-Mercaptobenzoic acid | 2-((3-Methylquinoxalin-2-yl)thio)benzoic acid | Base in DMF | - | - |
Experimental Workflow and Reaction Mechanism
The nucleophilic aromatic substitution on this compound typically proceeds via a bimolecular addition-elimination mechanism (SNAr).
Caption: General experimental workflow for nucleophilic substitution.
The reaction mechanism involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is followed by the departure of the chloride ion, restoring the aromaticity of the quinoxaline ring.
Caption: SNAr mechanism on this compound.
Relevance in Drug Discovery: Targeting Signaling Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, often by inhibiting key enzymes in cellular signaling pathways that are dysregulated in diseases like cancer. Two such important pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) signaling pathways. The ability to synthesize a diverse library of 2-substituted-3-methylquinoxalines allows for the exploration of their potential as inhibitors of these pathways.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway is a major strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling cascade.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its overactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: Overview of the EGFR signaling network.
Conclusion
The nucleophilic substitution reaction on this compound is a robust and efficient method for the synthesis of a diverse range of derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical and biological properties of this important class of heterocyclic compounds. The potential for these derivatives to act as inhibitors of key signaling pathways underscores their importance in the field of drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Chloro-3-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] As a fused bicyclic system of benzene and pyrazine rings, it serves as a versatile template for designing therapeutic agents, particularly kinase inhibitors.[2][3][4] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][5] The 2-chloro-3-methylquinoxaline is a key starting material, offering a reactive chlorine atom at the 2-position that is amenable to nucleophilic substitution. This allows for the straightforward introduction of diverse chemical moieties to generate libraries of potential kinase inhibitors for screening and optimization.[2]
This document provides detailed protocols for the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors starting from this compound. VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[2][5] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.[2]
Data Presentation: Biological Activity of Synthesized Quinoxaline Derivatives
The following tables summarize the in vitro biological activity of two series of 3-methylquinoxaline derivatives synthesized from a common precursor derived from this compound. The primary target is the VEGFR-2 kinase, and antiproliferative activity was assessed against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).
Table 1: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Modifications/Key Features | VEGFR-2 IC₅₀ (nM)[2] |
| 27a | 3-methylquinoxalin-2(1H)-one core, tert-butyl tail | 3.2 |
| 28 | 3-methylquinoxalin-2(1H)-one core, diamide linker | 4.2 |
| 30f | 3-methylquinoxaline-2-thiol core, 4-F-phenyl tail | 4.9 |
| 31b | 3-methylquinoxaline-2-thiol core, diamide linker | 5.1 |
| 30i | 3-methylquinoxaline-2-thiol core, 4-CF₃-phenyl tail | 6.1 |
| 29 | 3-methylquinoxalin-2(1H)-one core, hydrazide linker | 9.8 |
| Sorafenib | Reference Drug | 3.12 |
Table 2: Antiproliferative Activity (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) IC₅₀ (µM)[2] | HepG2 (Liver Cancer) IC₅₀ (µM)[2] |
| 27a | 7.7 | 4.5 |
| 28 | 10.5 | 6.2 |
| 30f | 12.1 | 8.3 |
| 31b | 15.4 | 9.7 |
| 30i | 13.5 | 9.1 |
| 29 | 19.3 | 13.8 |
| Sorafenib | 3.51 | 2.17 |
Experimental Protocols
The following protocols describe the synthesis of the key intermediate, this compound, and a representative potent VEGFR-2 inhibitor, compound 27a .
Protocol 1: Synthesis of 3-methylquinoxalin-2(1H)-one (Precursor)
This protocol outlines the initial condensation reaction to form the quinoxaline core.
Materials:
-
o-Phenylenediamine
-
Ethyl pyruvate
-
n-Butanol
Procedure:
-
Dissolve o-phenylenediamine (10.8 g, 0.10 mol) in n-butanol (300 mL) with warming.[6]
-
In a separate flask, dissolve ethyl pyruvate (11.6 g, 0.10 mol) in n-butanol (100 mL).[6]
-
Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.[6]
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture. The product will precipitate out of solution.
-
Collect the precipitate by filtration, wash with a small amount of cold n-butanol, and dry under vacuum to yield 3-methylquinoxalin-2(1H)-one.
Protocol 2: Synthesis of this compound (Key Intermediate 13)
This protocol details the chlorination of the quinoxalinone precursor.
Materials:
-
3-methylquinoxalin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
2% Sodium hydroxide (NaOH) solution
-
Petroleum ether (40-60 °C)
Procedure:
-
In a round-bottom flask, suspend 3-methylquinoxalin-2(1H)-one (16.0 g, 0.10 mol) in phosphorus oxychloride (60 mL).[6]
-
Heat the mixture to reflux for 90 minutes.[6]
-
After reflux, distill off the excess POCl₃ under reduced pressure.
-
Allow the residue to cool to room temperature.
-
Carefully and slowly, pour the residue onto crushed ice in a 1 L beaker with stirring.
-
Make the mixture alkaline (pH > 8) by adding 2% NaOH solution to precipitate the product.[6]
-
Collect the crude product by filtration.
-
Recrystallize the crude product from petroleum ether (40–60 °C) to obtain pure crystals of this compound. The reported yield is approximately 60%.[6]
Protocol 3: Synthesis of N-(4-tert-butylphenyl)-2-((3-methyl-2-oxoquinoxalin-1(2H)-yl)oxy)acetamide (Compound 27a)
This protocol describes the nucleophilic substitution of the chloro-intermediate with an N-aryl-2-hydroxyacetamide derivative to yield a potent VEGFR-2 inhibitor. This is a representative example of the final synthesis step.
Materials:
-
Potassium 3-methylquinoxalin-2-olate (prepared from 3-methylquinoxalin-2(1H)-one and KOH)
-
2-chloro-N-(4-tert-butylphenyl)acetamide (Intermediate 26a, synthesis described in cited literature[2])
-
Dry N,N-Dimethylformamide (DMF)
-
Potassium iodide (KI)
Procedure:
-
To a solution of potassium 3-methylquinoxalin-2-olate (prepared from 1 eq of the quinoxalinone) in dry DMF, add a catalytic amount of potassium iodide (KI).[2]
-
Add 2-chloro-N-(4-tert-butylphenyl)acetamide (1 eq) to the reaction mixture.[2]
-
Heat the reaction mixture with stirring until the reaction is complete (monitor by Thin Layer Chromatography).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure compound 27a .
Mandatory Visualizations
Synthetic Workflow
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-Chloro-3-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents derived from 2-chloro-3-methylquinoxaline. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide outlines the synthetic pathways, key experimental procedures, and antimicrobial evaluation of this compound derivatives.
Overview of Synthetic Strategy
The core strategy involves the nucleophilic substitution of the reactive chlorine atom at the C-2 position of the quinoxaline ring. This compound serves as a versatile starting material for the synthesis of a diverse library of compounds.[1][3] The general synthetic approach begins with the synthesis of the this compound core, followed by its reaction with various nucleophiles to introduce different functional groups and explore the structure-activity relationship (SAR).[2]
A general workflow for the synthesis is depicted below:
Caption: Synthetic workflow for quinoxaline-based antimicrobial agents.
Experimental Protocols
Synthesis of this compound (3)
This protocol describes the synthesis of the key intermediate, this compound.
Step 1: Synthesis of 2-Hydroxy-3-methylquinoxaline (2)
-
Dissolve o-phenylenediamine (10.8 g, 0.10 M) in n-butanol (300 mL) with warming.
-
Separately, dissolve ethyl pyruvate (11.6 g, 0.10 M) in n-butanol (100 mL).
-
Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture and filter the separated solid.
-
Wash the solid with petroleum ether and recrystallize from ethanol to obtain pure 2-hydroxy-3-methylquinoxaline.[1]
Step 2: Synthesis of this compound (3)
-
Take 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 M) in phosphorus oxychloride (POCl₃, 60 mL).
-
Reflux the mixture for 90 minutes.[1]
-
After cooling, pour the reaction mixture slowly into crushed ice with constant stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the resulting solid, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent to yield pure this compound.
Synthesis of Quinoxaline Derivatives
The following protocols outline the synthesis of various antimicrobial quinoxaline derivatives from this compound.
Protocol A: Synthesis of Ether Derivatives (e.g., 4-(2-methylquinoxalinyloxy) benzaldehyde)
-
A mixture of this compound (0.1 M) and a substituted phenol (e.g., p-hydroxybenzaldehyde, 0.1 M) is refluxed in acetonitrile for 30 hours.[1]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
Protocol B: Synthesis of Amino Derivatives (e.g., 6-benzoyl-2-butylamino-3-methylquinoxaline)
-
A mixture of a 2-chloro-quinoxaline derivative (e.g., 6-benzoyl-2-chloro-3-methylquinoxaline, 0.01 mol) and an amine (e.g., n-butylamine, 0.01 mol) in dimethylformamide (DMF, 20 mL) is heated under reflux for 3 hours.[4][5]
-
After cooling to room temperature, the reaction mixture is poured into cold water (100 mL).[4]
-
The solid product is collected by filtration and recrystallized from an appropriate solvent.[4]
Protocol C: Synthesis of Tetrazolo Derivatives
-
To a solution of a 2-chloro-quinoxaline derivative (0.01 mol) in ethanol (50 mL), add sodium azide (0.01 mol).
-
Reflux the reaction mixture for 6 hours.[4]
-
Filter the product and recrystallize it from a suitable solvent.[4]
Antimicrobial Activity Data
The synthesized quinoxaline derivatives have been screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The activity is often determined by the disc diffusion method or by measuring the Minimum Inhibitory Concentration (MIC).
Table 1: Antibacterial Activity of Synthesized Quinoxaline Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus (Gram +ve) | B. subtilis (Gram +ve) | E. coli (Gram -ve) | P. aeruginosa (Gram -ve) |
| 5a | 14 | 12 | 11 | 10 |
| 5b | 15 | 13 | 12 | 11 |
| 5c | 16 | 14 | 13 | 12 |
| 5d | 18 | 16 | 14 | 13 |
| 5e | 17 | 15 | 13 | 12 |
| 7a | 13 | 11 | 10 | 9 |
| 7b | 14 | 12 | 11 | 10 |
| 7c | 15 | 13 | 12 | 11 |
| 7d | 17 | 15 | 13 | 12 |
| 7e | 16 | 14 | 12 | 11 |
| Ciprofloxacin | 25 | 24 | 26 | 23 |
Data extracted from Singh et al. (2010).[1] The values represent the diameter of the zone of inhibition at a concentration of 50 µ g/disk .
Table 2: Antifungal Activity of Synthesized Quinoxaline Derivatives (Zone of Inhibition in mm)
| Compound | A. niger | C. albicans |
| 5a | 13 | 11 |
| 5b | 14 | 12 |
| 5c | 15 | 13 |
| 5d | 17 | 15 |
| 5e | 16 | 14 |
| 7a | 12 | 10 |
| 7b | 13 | 11 |
| 7c | 14 | 12 |
| 7d | 16 | 14 |
| 7e | 15 | 13 |
| Griseofulvin | 22 | 20 |
Data extracted from Singh et al. (2010).[1] The values represent the diameter of the zone of inhibition at a concentration of 50 µ g/disk .
Potential Mechanism of Action
The antibacterial mechanism of quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is believed to involve the generation of reactive oxygen species (ROS) and subsequent DNA damage.[6] This can induce an SOS response in bacteria, leading to cell elongation and a filamentous morphology.[6]
Caption: Proposed antimicrobial mechanism of action for quinoxaline derivatives.
Conclusion
This compound is a valuable and versatile starting material for the development of novel antimicrobial agents. The synthetic protocols provided herein are robust and can be adapted to generate a wide array of derivatives. The presented data indicates that quinoxaline derivatives exhibit significant antibacterial and antifungal activities, warranting further investigation and optimization for potential therapeutic applications. The exploration of their mechanism of action will be crucial for the rational design of next-generation quinoxaline-based antimicrobial drugs.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 2-Chloro-3-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed functionalization of 2-chloro-3-methylquinoxaline, a key heterocyclic scaffold in medicinal chemistry. The quinoxaline nucleus is a prominent feature in a wide range of biologically active compounds. The functionalization at the 2-position of this compound via cross-coupling reactions is a powerful strategy for the synthesis of diverse libraries of novel compounds for drug discovery and materials science.
The protocols outlined below focus on three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C bond formation with terminal alkynes.
General Functionalization Workflow
The chlorine atom at the C-2 position of the quinoxaline ring serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular diversity. The general strategy involves coupling the this compound core with various boronic acids/esters, amines, or terminal alkynes to generate novel substituted products.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-chloro-3-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and tolerance of various functional groups, enabling the synthesis of arylamines from aryl halides and amines.[1][2][3] Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. The functionalization of the quinoxaline scaffold, particularly through C-N bond formation, is a key strategy in the development of novel therapeutic agents.[2]
This document provides a detailed experimental procedure for the Buchwald-Hartwig amination of 2-chloro-3-methylquinoxaline with various amines. While specific data for this exact substrate is not extensively published, the provided protocol is based on established procedures for structurally similar 2-chloroquinoxaline derivatives and is expected to be highly applicable.[1][4][5]
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound is as follows:
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of structurally similar 2-chloroquinoxaline derivatives. These results can serve as a guide for optimizing the reaction conditions for this compound.
Table 1: Optimization of Reaction Conditions for the Amination of a 2-Chloroquinoxaline Derivative. [2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 82 |
Reaction Conditions: 2-Chloro-3-(2-thienyl)quinoxaline (1.0 mmol), Aniline (1.2 mmol), Catalyst, Ligand, Base, Toluene (5 mL).[2]
Table 2: Representative Yields for the Amination of Various Aryl Chlorides. [4]
| Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Chloropyridine | Morpholine | XPhos Pd G3 (2 mol%) | NaOtBu | Toluene | 100 | 95 |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 92 |
| 1-Chloro-4-nitrobenzene | Piperidine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 | 88 |
Note: These yields are representative and may vary for the amination of this compound.
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound.
Materials and Reagents
-
This compound
-
Desired primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium hexamethyldisilazide (LiHMDS), Cesium carbonate (Cs₂CO₃))
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
-
Ethyl acetate
-
Hexanes
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
Experimental Procedure
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).[2]
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add the catalyst and ligand to the Schlenk tube.[2]
-
Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[2][4]
-
Add the anhydrous and degassed solvent (e.g., Toluene, 5 mL) to the Schlenk tube via syringe.[2]
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).[5]
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][5]
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the Celite® pad with additional ethyl acetate.[2]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[2]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-methylquinoxalin-2-amine.[2]
Characterization:
-
Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[2]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
How to synthesize 2-aryl-3-methylquinoxalines from 2-chloro-3-methylquinoxaline.
Application Notes & Protocols: Synthesis of 2-Aryl-3-Methylquinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities. They form the core structure of various antimicrobial, anticancer, and anti-inflammatory agents. The functionalization of the quinoxaline scaffold is crucial for modulating its biological properties. A key synthetic transformation is the introduction of an aryl group at the 2-position, leading to 2-aryl-3-methylquinoxalines. This document provides detailed protocols for the synthesis of these valuable compounds starting from 2-chloro-3-methylquinoxaline, primarily focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These methods are foundational in medicinal chemistry for creating carbon-carbon bonds with high efficiency and functional group tolerance.[1][2]
Reaction Principles and Visualization
The synthesis of 2-aryl-3-methylquinoxalines from this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions involve the coupling of the aryl halide (this compound) with an organometallic reagent.
Caption: General scheme for Palladium-catalyzed cross-coupling.
The most common method is the Suzuki-Miyaura coupling, which utilizes an arylboronic acid as the organometallic partner.[2][3] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex.
References
Application of 2-Chloro-3-Methylquinoxaline Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of potent biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The quinoxaline scaffold, which consists of a fused benzene and pyrazine ring system, serves as a versatile template for the design and synthesis of novel therapeutic agents.[1] Among these, 2-chloro-3-substituted quinoxalines are particularly valuable intermediates, as the reactive chloro group at the 2-position allows for facile molecular modifications to generate libraries of compounds with diverse pharmacological profiles.[1][2] This document provides a comprehensive overview of the application of 2-chloro-3-methylquinoxaline and its analogous derivatives in cancer research, with a focus on their mechanisms of action, experimental protocols for their evaluation, and a summary of their anticancer activities.
Mechanisms of Anticancer Activity
Quinoxaline derivatives exert their anticancer effects through multiple mechanisms, making them promising candidates for multi-targeted cancer therapy. The primary mechanisms of action identified for this class of compounds include:
-
Kinase Inhibition: The quinoxaline scaffold is a common feature in many kinase inhibitors.[1] Derivatives have been developed to target various kinases involved in cancer cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[1][4][5] Inhibition of these kinases can disrupt tumor growth, proliferation, and the formation of new blood vessels that supply nutrients to the tumor.[2]
-
Topoisomerase II Inhibition: Certain quinoxaline compounds have been identified as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair.[1] By inhibiting this enzyme, these compounds can induce DNA damage, leading to cell cycle arrest and ultimately triggering apoptosis in cancer cells.[1]
-
Induction of Apoptosis: A key mechanism by which quinoxaline derivatives exhibit their anticancer activity is through the induction of programmed cell death, or apoptosis.[1][2] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of caspases (e.g., Caspase-3 and Caspase-9).[1][4][5]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various 2-substituted quinoxaline derivatives against a range of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-chloroquinoxaline derivative | HCT-116 (Colon) | 6.18 | [3] |
| 6-chloroquinoxaline derivative | MCF-7 (Breast) | 5.11 | [3] |
| Quinoxaline-amide derivative | HCT116 (Colon) | 4.4 | [2] |
| Quinoxaline-amide derivative | MCF-7 (Breast) | 9.0 | [2] |
| Bromo-substituted quinoxaline | A549 (Lung) | 9.32 | [2] |
| Quinoxaline derivative | Ty-82 (Leukemia) | 2.5 | [2] |
| Quinoxaline derivative | THP-1 (Leukemia) | 1.6 | [2][6] |
| Imidazole-substituted quinoxaline | A375 (Melanoma) | 0.003 | [2] |
| 2-(8-methoxy-coumarin-3-yl)-quinoxaline | MCF-7 (Breast) | 1.85 | [7] |
| 1,4-dihydro-2-(8-methoxy-coumarin-3-yl)-quinoxaline | MCF-7 (Breast) | 4.08 | [7] |
| 2-(5-bromo-2-hydroxy-phenyl)-quinoxaline | MCF-7 (Breast) | 12.74 | [7] |
| 3-(phenyldiazenyl)-2-(5-bromo-2-hydroxy-phenyl)-quinoxaline | MCF-7 (Breast) | 8.6 | [8][7] |
| 3-methylquinoxalin-2(1H)-one derivative (11e) | HepG-2 (Liver) | 2.1 - 9.8 | [4][5] |
| 3-methylquinoxalin-2(1H)-one derivative (11g) | MCF-7 (Breast) | 2.1 - 9.8 | [4][5] |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colon) | 0.35 | [9] |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colon) | 0.54 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-Substituted Quinoxaline Derivatives
This protocol provides a general method for the synthesis of 2-chloro-3-substituted quinoxalines, which can be adapted for this compound. The synthesis typically involves a two-step process: condensation to form the quinoxalin-2(1H)-one core, followed by chlorination.[1][2]
Step 1: Condensation to form 3-Substituted-quinoxalin-2(1H)-one
-
React an o-phenylenediamine with an appropriate α-keto acid or ester (e.g., ethyl pyruvate for a 3-methyl substituent) in a suitable solvent such as ethanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the precipitated 3-substituted-quinoxalin-2(1H)-one by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.
Step 2: Chlorination to 2-Chloro-3-Substituted Quinoxaline
-
Suspend the 3-substituted-quinoxalin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).[1][2]
-
Optionally, add a catalytic amount of dimethylformamide (DMF).[1]
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[1]
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-3-substituted quinoxaline.
-
Purify the crude product by recrystallization or column chromatography.[2]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines and to determine the IC50 value.[2][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the 2-chloro-3-substituted quinoxaline derivative in the complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Incubate for 48-72 hours.[2][8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours to allow the formation of formazan crystals by viable cells.[2]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[2]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells and plot it against the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[2]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]
Materials:
-
Cancer cells
-
Test compound (at its IC50 concentration)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[2]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[2]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[2]
Materials:
-
Cancer cells
-
Test compound (at its IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate the cell populations based on their fluorescence:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
Caption: General synthetic scheme for 2-chloro-3-substituted quinoxalines.
Caption: Workflow for the biological evaluation of anticancer quinoxaline derivatives.
Caption: A potential mechanism of apoptosis induction by quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purity Assessment of 2-Chloro-3-methylquinoxaline by Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-3-methylquinoxaline is a key intermediate in the synthesis of various biologically active compounds. Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Ensuring the purity of this compound is critical for the successful synthesis of downstream products and for guaranteeing the safety and efficacy of potential pharmaceutical agents. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of this compound, including the separation of potential process-related impurities and degradation products.
Logical Workflow for Analytical Method Development and Validation
The development and validation of a stability-indicating HPLC method is a systematic process to ensure the method is suitable for its intended purpose. The following workflow outlines the key stages involved.
Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.
Experimental Protocol
This protocol provides a starting point for the development and validation of an analytical HPLC method for this compound. Optimization may be required based on the specific instrumentation and impurity profile of the sample.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade).
-
Standards: this compound reference standard (97% purity or greater).
-
Sample: this compound test sample.
2. Chromatographic Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phases as described in the chromatographic conditions. Filter and degas before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to achieve a similar concentration.
4. Method Validation Parameters
The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters include:
-
System Suitability: To ensure the chromatographic system is performing adequately.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often evaluated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on typical data for similar compounds.
| Parameter | Result |
| Retention Time of this compound | ~ 15.2 min |
| Linearity (r²) | > 0.999 |
| Range | 0.05 - 1.0 mg/mL |
| LOD | ~ 0.01 µg/mL |
| LOQ | ~ 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[4] This involves subjecting the sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80 °C).
-
Photostability: Expose the solid sample to light as per ICH Q1B guidelines.
The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak of this compound.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the purity assessment of this compound. The method is suitable for separating the active pharmaceutical ingredient from its potential impurities and degradation products, making it a valuable tool for quality control in research and drug development settings. It is recommended that this method be fully validated according to ICH guidelines before implementation for routine analysis.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 2-chloro-3-methylquinoxaline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2-chloro-3-methylquinoxaline, a versatile scaffold for the synthesis of novel compounds with a wide range of biological activities. The protocols outlined below detail key synthetic transformations and biological screening methods to facilitate the discovery and development of new therapeutic agents. Quinoxaline derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3][4]
Synthetic Derivatization of this compound
The chlorine atom at the 2-position of the quinoxaline ring is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
Synthesis of the Precursor: this compound
The starting material, this compound, can be synthesized from o-phenylenediamine and ethyl pyruvate in a two-step process.[5]
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-hydroxy-3-methylquinoxaline
-
Dissolve o-phenylenediamine (10.8 g, 0.10 mol) in 300 mL of n-butanol with gentle warming.
-
In a separate flask, dissolve ethyl pyruvate (11.6 g, 0.10 mol) in 100 mL of n-butanol.
-
Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold n-butanol and dry to yield 2-hydroxy-3-methylquinoxaline.
Step 2: Chlorination to this compound
-
To 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 mol), add phosphorus oxychloride (POCl₃, 60 mL).
-
Reflux the mixture for 90 minutes.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated this compound by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoxaline ring facilitates the displacement of the chloride with various nucleophiles.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).
-
Add the desired primary or secondary amine (1.1-1.5 eq) and a base (e.g., triethylamine, potassium carbonate, 1.5-2.0 eq).
-
Heat the reaction mixture at reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: General Procedure for Nucleophilic Substitution with Phenols
-
To a solution of the desired phenol (1.2 eq) in an anhydrous solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture (typically 80-120 °C) and monitor by TLC.
-
After completion, cool the mixture, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.[5]
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling this compound with boronic acids or their esters.[6][7][8][9]
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water 10:1).
-
Stir the reaction mixture at an elevated temperature (typically 90-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
References
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-3-Methylquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 2-chloro-3-methylquinoxaline.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why am I observing low to no yield of the desired coupled product?
Answer:
Low or no yield in the Suzuki coupling of this compound is a frequent challenge, primarily due to the relatively strong carbon-chlorine (C-Cl) bond, which can make the initial oxidative addition step of the catalytic cycle difficult.[1] Key areas to investigate include:
-
Inactive Catalyst System: The choice of palladium source and ligand is critical for activating the less reactive C-Cl bond.
-
Palladium Source: While catalysts like Pd(PPh₃)₄ can be effective, they may not be active enough for all chloro-quinoxalines.[1] Consider more active Pd(0) sources like Pd₂(dba)₃ or Pd(OAc)₂ used in conjunction with a suitable phosphine ligand.[1]
-
Ligand Choice: Standard ligands such as triphenylphosphine (PPh₃) may be insufficient.[1] Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl chlorides.[1][2] Consider using Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃).[1]
-
-
Inappropriate Base: The base is crucial for activating the boronic acid for the transmetalation step.[1]
-
Sub-optimal Solvent and Temperature: The reaction may require elevated temperatures to proceed effectively.
-
Degradation of Reagents:
Question 2: I am observing significant side products like homocoupling of the boronic acid or dehalogenation of the quinoxaline. How can these be minimized?
Answer:
The formation of side products is a common issue in Suzuki coupling reactions. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction, which forms a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.[1]
-
Dehalogenation (Hydrodehalogenation): This process replaces the chlorine atom on the quinoxaline with a hydrogen atom.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a catalyst, base, and solvent combination for the Suzuki coupling of this compound?
A: While optimal conditions are substrate-dependent, a robust starting point is:
-
Catalyst: Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand like SPhos or XPhos (ligand:Pd ratio of 2:1), or Pd(PPh₃)₄ (5 mol%).[1]
-
Solvent: 1,4-Dioxane or THF, potentially with a small amount of water.[1][2]
Q2: How can I monitor the progress of my reaction?
A: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Small aliquots can be taken from the reaction mixture at various time points, quenched (e.g., with water), extracted with an organic solvent like ethyl acetate, and then analyzed.[1]
Q3: My boronic acid has poor solubility in the reaction solvent. What should I do?
A: Poor solubility can impede the reaction. Consider experimenting with different solvent systems, such as a mixture of toluene and water, which may improve solubility.[1]
Data Presentation
The following tables summarize reaction conditions for Suzuki couplings of structurally related chloro-heterocycles, which can serve as a reference for optimizing the reaction of this compound.
Table 1: Effect of Catalyst System on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | High |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | High |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O | 90 | Moderate |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | Moderate to Low |
Table 2: Effect of Base and Solvent on Yield
| Entry | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | High |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | High |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Toluene | 110 | High |
| 4 | Pd(OAc)₂/SPhos | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | Low |
Experimental Protocols
Detailed Methodology for Suzuki Coupling of this compound with a Generic Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos, or Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF, with or without water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst/ligand system, and the base (2.0 equiv).[3]
-
Solvent Addition: Add the degassed solvent via syringe. A typical concentration is approximately 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw technique (3 cycles).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-24 hours).[3] Monitor the reaction progress by TLC or GC-MS.[1][3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[3] Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1][3]
Visualizations
References
Technical Support Center: Synthesis of 2-Chloro-3-methylquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-3-methylquinoxaline. The information is tailored to address specific issues encountered during experimental procedures, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The most prevalent impurity is the unreacted precursor, 3-methylquinoxalin-2(1H)-one (also known as 2-hydroxy-3-methylquinoxaline). This can arise from an incomplete chlorination reaction or hydrolysis of the final product during the workup phase. Other potential impurities include unreacted starting materials from the initial condensation step (o-phenylenediamine and ethyl pyruvate) and byproducts from the chlorinating agent.[1][2]
Q2: Why does my final product show contamination with the hydroxy-precursor even after the reaction appeared complete on TLC?
A2: The chloro-quinoxaline product is susceptible to hydrolysis, especially in the presence of moisture during the workup and purification steps.[1] Pouring the reaction mixture onto ice or washing with aqueous solutions can convert some of the desired product back into 3-methylquinoxalin-2(1H)-one. It is crucial to perform the workup efficiently at low temperatures and to use anhydrous conditions wherever possible.[3]
Q3: Can side reactions occur on the benzene ring of the quinoxaline core during chlorination?
A3: Under standard chlorination conditions using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), reactions on the benzene ring (e.g., over-chlorination) are generally not observed.[4] These conditions are typically selective for the conversion of the hydroxyl group. Harsher conditions, however, might lead to undesired side reactions.
Q4: How can I minimize the formation of the hydrolyzed side product?
A4: To minimize hydrolysis, ensure all glassware is thoroughly dried and use anhydrous reagents.[2] After the reaction, it is advisable to remove the excess POCl₃ by distillation under reduced pressure before the workup.[5] When quenching the reaction, add the mixture to crushed ice slowly and maintain a low temperature.[5][6] Subsequent extractions should be performed promptly.
Q5: Is it possible for isomers to form during the initial condensation step?
A5: When using o-phenylenediamine and ethyl pyruvate, the formation of positional isomers is not a concern because o-phenylenediamine is a symmetrical molecule. The initial condensation reaction reliably yields 3-methylquinoxalin-2(1H)-one.[5]
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, their possible causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-hydroxy-3-methylquinoxaline (Step 1) | 1. Incomplete reaction due to insufficient heating or reaction time.[2] 2. Incorrect pH for the condensation reaction.[2] 3. Degradation of starting materials. | 1. Ensure the reaction is heated adequately (e.g., on a water bath) for the recommended time (e.g., 1 hour).[5] Monitor reaction progress via TLC. 2. While the reaction is often run in an alcohol solvent without pH adjustment, ensure conditions are not strongly basic, which could inhibit the reaction. 3. Use high-purity starting materials. |
| Low Yield of this compound (Step 2) | 1. Presence of moisture in the reaction, consuming the chlorinating agent.[2] 2. Insufficient amount or reactivity of the chlorinating agent (POCl₃).[4] 3. Reaction temperature too low or reaction time too short.[4] 4. Significant hydrolysis of the product during workup.[1] | 1. Use thoroughly dried glassware and starting material. Run the reaction under an inert atmosphere (N₂ or Ar).[2] 2. Use a sufficient excess of POCl₃ (the precursor is often dissolved in it).[5] 3. Ensure the reaction is refluxed for the specified duration (e.g., 90 minutes).[5] Monitor by TLC until the starting material is consumed. 4. After reflux, distill the excess POCl₃. Cool the residue before slowly adding it to crushed ice. Neutralize and extract promptly.[5] |
| Final Product is Contaminated with 3-methylquinoxalin-2(1H)-one | 1. Incomplete chlorination reaction.[4] 2. Hydrolysis of the product during aqueous workup.[1] | 1. Increase the reflux time or temperature. Consider adding a catalytic amount of DMF if using SOCl₂.[4] 2. Minimize contact time with water during workup. Ensure the quench is performed at 0 °C or below. Use anhydrous solvents for extraction and drying agents. |
| Product "Oils Out" or is Difficult to Crystallize | 1. Presence of impurities depressing the melting point. 2. The chosen recrystallization solvent is not optimal.[1] | 1. Purify the crude product using column chromatography on silica gel (e.g., with a hexane/ethyl acetate eluent system) to remove impurities before attempting recrystallization.[1] 2. For recrystallization, petroleum ether (40-60 °C) is reported to be effective.[5] Test various solvents to find one where the product is soluble when hot and sparingly soluble when cold.[1] |
| Purified Product Degrades Over Time | 1. The compound is susceptible to hydrolysis from atmospheric moisture.[1] 2. Potential sensitivity to light.[1] | 1. Store the purified, dry compound in a tightly sealed container, preferably in a desiccator. 2. Store the container in a cool, dark place under an inert atmosphere for long-term stability.[1] |
Data Presentation
Table 1: Physicochemical Data of Key Compounds
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| o-Phenylenediamine | Starting Material | C₆H₈N₂ | 108.14 | 102-104 | Colorless solid |
| Ethyl Pyruvate | Starting Material | C₅H₈O₃ | 116.12 | N/A (liquid) | Colorless liquid |
| 3-Methylquinoxalin-2(1H)-one | Precursor / Side Product | C₉H₈N₂O | 160.17 | 246[5] | Colorless needles[5] |
| This compound | Final Product | C₉H₇ClN₂ | 178.62 [7] | 88 [5] | Crystalline solid[5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one (Precursor)
This protocol is adapted from the literature procedure.[5]
-
Dissolve o-phenylenediamine (10.8 g, 0.10 mol) in n-butanol (300 mL) with gentle warming in a round-bottom flask.
-
In a separate beaker, dissolve ethyl pyruvate (11.6 g, 0.10 mol) in n-butanol (100 mL).
-
Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.
-
Allow the mixture to stand for 30 minutes at room temperature.
-
Heat the solution on a water bath for 1 hour.
-
Cool the mixture to room temperature. The product will crystallize out of solution.
-
Collect the crystals by vacuum filtration, wash them with n-hexane, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield colorless, needle-shaped crystals.
Protocol 2: Synthesis of this compound (Chlorination)
This protocol is adapted from the literature procedure.[5]
-
Safety Note: This procedure must be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4]
-
Place the dried 3-methylquinoxalin-2(1H)-one (16.0 g, 0.10 mol) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (60 mL) to the flask.
-
Heat the mixture to reflux and maintain for 90 minutes. Monitor the reaction via TLC to confirm the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Workup: Very slowly and carefully, add the cooled residue to a large beaker containing crushed ice (approx. 1 L) with vigorous stirring. This step is highly exothermic.
-
Make the mixture alkaline (pH > 8) by the slow addition of a 2% NaOH solution to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from petroleum ether (40–60 °C) to yield the final product.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Key side product formation pathways.
Caption: Troubleshooting workflow for product impurity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-氯-3-甲基喹喔啉 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 2-chloro-3-methylquinoxaline
This guide provides detailed protocols and troubleshooting advice for the purification of 2-chloro-3-methylquinoxaline by recrystallization, aimed at researchers and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent should dissolve the compound when hot but not at room temperature.[1][2] While specific solubility data is not extensively published, common solvents for purifying similar heterocyclic compounds include ethanol, isopropanol, ethyl acetate, or solvent mixtures like ethanol/water and ethyl acetate/hexanes.[3][4] Small-scale solvent screening is the most effective way to determine the optimal solvent or solvent system for your specific crude material.[1][5]
Q2: What are the common impurities found in crude this compound?
A2: Impurities often originate from the synthetic route. They can include unreacted starting materials, byproducts from side reactions (such as over-chlorinated species), or the hydrolysis product, 3-methylquinoxalin-2-ol, which can form in the presence of moisture.[3]
Q3: What is the expected melting point of pure this compound?
A3: The literature melting point for this compound is reported to be in the range of 94-98 °C.[6] A broad melting range or a value significantly lower than this often indicates the presence of impurities.
Q4: How should pure this compound be stored to ensure its stability?
A4: The compound should be stored in a tightly sealed container in a cool (2-8°C), dark, and dry place, preferably under an inert atmosphere like argon or nitrogen.[7] this compound can be susceptible to hydrolysis, so minimizing exposure to moisture is critical for long-term stability.[3]
Experimental Protocol: Recrystallization
This protocol outlines the standard procedure for purifying this compound.
Objective: To remove impurities from a crude sample of this compound by recrystallization to yield a product of high purity.
Methodology:
-
Solvent Selection:
-
Place a small amount (approx. 20-30 mg) of the crude material into several test tubes.
-
Add a few drops of a different potential solvent (see Table 1) to each tube at room temperature and observe the solubility.[5]
-
An ideal solvent will not dissolve the compound at room temperature.[5]
-
Heat the tubes that show poor room-temperature solubility to the solvent's boiling point. The compound should dissolve completely.[2]
-
Allow the dissolved solutions to cool slowly to room temperature. The best solvent will yield a high quantity of crystalline solid.[2]
-
-
Dissolution:
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration.
-
To prevent premature crystallization in the funnel, use a stemless funnel, pre-heat the funnel and the receiving flask, and add a slight excess of hot solvent (which can be boiled off later) to the solution before filtering.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8]
-
Slow cooling encourages the formation of larger, purer crystals.[1] Rapid cooling can trap impurities.[10]
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
Dry the crystals thoroughly under vacuum to remove all traces of the solvent.
-
Data Presentation
Table 1: Representative Solvent Selection Guide
The following table provides a guide for selecting a suitable recrystallization solvent based on the principle of "like dissolves like." Experimental verification is essential.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Low solubility, but could be used as an anti-solvent with a miscible organic solvent like ethanol.[2] |
| Ethanol | High | 78 | Good potential. Likely soluble when hot and less soluble when cold.[3] |
| Isopropanol | Medium-High | 82 | Good potential. Similar behavior to ethanol is expected.[4] |
| Ethyl Acetate | Medium | 77 | Good potential. Often a good choice for moderately polar compounds.[3] |
| Toluene | Low | 111 | May be too nonpolar, potentially dissolving the compound well even at room temperature. |
| Hexanes | Low | 69 | Likely a poor solvent. Can be used as an anti-solvent with a more polar solvent like ethyl acetate.[4] |
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: Oiling out occurs when the compound separates from the solution as a liquid above its melting point.[9]
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool slowly.[9][10]
-
Solution 2: Try a different solvent with a lower boiling point or a solvent system where the compound has lower solubility.[3]
-
Solution 3: If the oil solidifies upon cooling, you can attempt to recrystallize the solidified mass from a different, more suitable solvent.[11]
Q: No crystals have formed even after the solution has cooled in an ice bath. What went wrong?
A: This is a common issue that can arise from two main causes.
-
Cause 1: Too much solvent was used. The solution is not saturated.[12]
-
Cause 2: The solution is supersaturated. Crystal formation requires a nucleation site to begin.[12]
-
Solution A (Scratching): Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth to start.[8]
-
Solution B (Seeding): Add a tiny "seed" crystal of the crude product to the solution to initiate crystallization.[8]
-
Q: The recovery of my purified compound is very low. How can I improve the yield?
A: A low yield is often due to using too much solvent or premature filtration.
-
Solution 1: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.[8]
-
Solution 2: Avoid washing the collected crystals with room temperature solvent; always use a minimal amount of ice-cold solvent.[8]
-
Solution 3: Check the filtrate (the mother liquor). If a large amount of product remains dissolved, you can try to concentrate the solution by evaporating some solvent and cooling it again to recover a second crop of crystals.[10]
Q: My crystals appeared almost instantly as a fine powder as soon as I removed the solution from the heat. Is this a problem?
A: Yes, very rapid crystallization often traps impurities within the crystal lattice, reducing the effectiveness of the purification.[10]
-
Solution: Re-heat the flask to redissolve the solid. Add a small amount of extra solvent (1-5% more) to slightly decrease the saturation. Insulate the flask by placing it on a cork ring or folded paper towels and cover it to ensure slow cooling.[10]
Visualizations
Caption: Troubleshooting workflow for recrystallization.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. This compound 97 32601-86-8 [sigmaaldrich.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 2-Chloro-3-methylquinoxaline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-chloro-3-methylquinoxaline. Our aim is to help you improve your reaction yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a two-step synthesis.[1][2] The first step involves the condensation of o-phenylenediamine with ethyl pyruvate or pyruvic acid to form the intermediate, 3-methylquinoxalin-2(1H)-one (also known as 2-hydroxy-3-methylquinoxaline).[2] The second step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield this compound.[2][3]
Q2: What are the typical yields for the synthesis of this compound?
A2: Reported yields can vary based on the specific reaction conditions and purification methods employed. Below is a summary of reported yields for the key steps in the synthesis.
| Step | Reactants | Solvent | Conditions | Reported Yield | Reference |
| Condensation | o-Phenylenediamine, Ethyl pyruvate | n-Butanol | Heating on a water bath for 1 hour | 80% | [2] |
| Chlorination | 2-Hydroxy-3-methylquinoxaline, POCl₃ | Neat | Reflux for 90 minutes | 60% | [2] |
| Etherification | This compound, 4-Hydroxybenzaldehyde | Acetonitrile | Reflux for 30 hours | 60-70% | [4] |
Q3: How can I monitor the progress of the reactions?
A3: Thin-Layer Chromatography (TLC) is a standard and effective method to monitor the progress of both the condensation and chlorination steps.[1][5] By co-spotting the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be utilized.[5]
Q4: What are the critical safety precautions for this synthesis?
A4: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water, releasing toxic gases.[6] All manipulations involving these reagents must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of excess POCl₃ with water is highly exothermic and should be done cautiously with cooling.[1][5]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of this compound.
Problem 1: Low yield in the condensation step to form 3-methylquinoxalin-2(1H)-one.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature. The use of a mild acid catalyst might be beneficial.[6] |
| Incorrect pH | The pH of the reaction mixture can significantly influence the reaction rate and yield. The initial condensation is often carried out under acidic conditions, followed by neutralization to precipitate the product.[5] |
| Poor Mixing | Inadequate agitation, especially in larger scale reactions, can lead to localized concentration gradients and an incomplete reaction. Ensure efficient stirring throughout the reaction.[5] |
Problem 2: Low yield or incomplete reaction in the chlorination step.
| Possible Cause | Suggested Solution |
| Presence of Moisture | POCl₃ is highly reactive with water. Ensure all glassware is oven-dried and reagents are anhydrous. The 3-methylquinoxalin-2(1H)-one starting material must be completely dry.[5] |
| Insufficient Chlorinating Agent | A stoichiometric or slight excess of the chlorinating agent is crucial. If TLC indicates the presence of starting material, an additional portion of the chlorinating agent can be added.[6] |
| Inadequate Temperature or Reaction Time | The chlorination reaction often requires heating (reflux). Ensure the reaction is maintained at a sufficient temperature for an adequate duration.[2][6] |
| Inefficient Removal of HCl Gas | The reaction generates hydrogen chloride (HCl) gas, which can inhibit the reaction if not effectively removed. Conduct the reaction in a well-ventilated fume hood or use a gas trap.[5] |
| Product Degradation | Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to product decomposition. Optimize conditions to minimize byproduct formation.[6] |
Problem 3: Difficulties in purification of the final product.
| Possible Cause | Suggested Solution |
| Contamination with POCl₃ Byproducts | Carefully quench the excess POCl₃ with ice-water during work-up. Extraction with a suitable organic solvent followed by washing with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.[1][6] |
| Similar Polarity of Product and Impurities | If chromatographic separation is challenging, try different solvent systems for column chromatography to improve separation. Recrystallization from a suitable solvent is also an effective purification method.[6][7] |
| Product is an Oil or Gummy Solid | This may indicate the presence of impurities. If recrystallization fails, column chromatography is recommended. For crystallization issues, try scratching the inside of the flask or seeding with a pure crystal.[7] |
Experimental Protocols
Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one[2]
-
Dissolve o-phenylenediamine (10.8 g, 0.10 M) in n-butanol (300 mL) with warming.
-
In a separate flask, dissolve ethyl pyruvate (11.6 g, 0.10 M) in n-butanol (100 mL).
-
Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.
-
Set the resulting solution aside for 30 minutes.
-
Heat the mixture for 1 hour on a water bath.
-
Upon cooling, crystals will separate. Filter the crystals, wash with n-hexane, and purify by recrystallization from ethanol.
Step 2: Synthesis of this compound[2]
-
In a round-bottom flask, place 3-methylquinoxalin-2(1H)-one (16.0 g, 0.10 M) and phosphorus oxychloride (60 mL).
-
Reflux the mixture for 90 minutes.
-
After reflux, distill off the excess POCl₃ under reduced pressure.
-
Cool the residue to room temperature and carefully pour it onto crushed ice in a beaker.
-
Make the mixture alkaline by adding a 2% sodium hydroxide (NaOH) solution to precipitate the product.
-
Collect the crude product by filtration and recrystallize from petroleum ether (40–60 °C) to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the chlorination step.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 2-Chloro-3-methylquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of 2-chloro-3-methylquinoxaline in cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling with this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?
Low conversion in Suzuki-Miyaura couplings with electron-deficient heteroaryl chlorides like this compound is a common issue. The primary bottleneck is often the oxidative addition step, which can be sluggish for C-Cl bonds.[1][2]
Possible Causes and Solutions:
-
Catalyst System: The choice of palladium catalyst and ligand is critical.[3] For challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be effective.[4]
-
Recommendation: Employ highly active catalyst systems. This includes using bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can facilitate the oxidative addition step.[1][3] Palladium precatalysts (e.g., XPhos Pd G3) are often more reliable than generating the active catalyst in situ.[3][5]
-
-
Base Selection: The base plays a crucial role in the transmetalation step.[6][7] An inappropriate base can lead to poor yields.
-
Solvent and Temperature: The reaction solvent and temperature significantly influence catalyst stability and reaction kinetics.
-
Water Content: While some water can be beneficial in Suzuki couplings, excess water can lead to hydrodehalogenation of the starting material.[1]
-
Recommendation: Carefully control the water content in your reaction. If hydrodehalogenation is a significant side product, consider using anhydrous solvents.[1]
-
-
Oxygen Sensitivity: Oxygen can lead to the oxidative homocoupling of the boronic acid and can deactivate the Pd(0) catalyst.[1]
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is not proceeding. What should I try?
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations.[1] The electron-withdrawing nature of the quinoxaline ring can also influence reactivity.
Possible Causes and Solutions:
-
Catalyst and Ligand: A highly active catalyst system is essential for the coupling of aryl chlorides.[1]
-
Base: The choice of base is critical and depends on the pKa of the amine.
-
Reaction Temperature: Higher temperatures are often required to drive the reaction to completion.
-
Recommendation: Conduct the reaction at temperatures between 100-120°C.[1]
-
-
Substrate and Reagent Purity: Impurities in the starting materials, amine, or solvent can poison the catalyst.[1][5]
-
Recommendation: Ensure all reagents are of high purity and that solvents are anhydrous and degassed.[5]
-
Q3: My Sonogashira coupling of this compound with a terminal alkyne is failing. What are the key parameters to optimize?
Sonogashira couplings with aryl chlorides can be challenging. The success of the reaction is highly dependent on the reaction conditions.
Possible Causes and Solutions:
-
Catalyst System: The combination of a palladium source and a copper(I) co-catalyst is traditional, but copper-free systems are often preferred to avoid alkyne homocoupling.[3][14]
-
Recommendation: For copper-free conditions, use a palladium catalyst with an appropriate ligand. If using a copper co-catalyst (e.g., CuI), ensure it is fresh and of high quality.[8]
-
-
Base and Solvent: An amine base, often in excess, is typically used as both the base and part of the solvent system.[15]
-
Recommendation: A mixture of a solvent like THF and an amine base such as triethylamine (Et₃N) is a common choice.[8]
-
-
Inert Atmosphere: The catalyst and the copper acetylide intermediate are sensitive to oxygen.
-
Recommendation: It is crucial to maintain an inert atmosphere throughout the reaction.[15]
-
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be more or less reactive than other chloro-heterocycles?
The reactivity of this compound is influenced by the electron-deficient nature of the quinoxaline ring, which activates the C-Cl bond towards nucleophilic attack.[1] The methyl group at the 3-position is electron-donating and may slightly decrease the electrophilicity of the C2 carbon compared to an unsubstituted quinoxaline, but the overall electron-deficient character of the ring system remains the dominant factor.
Q2: Can Nucleophilic Aromatic Substitution (SNAr) be a competing reaction?
Yes, SNAr can be a significant competing pathway, particularly with strong nucleophiles like certain amines or alkoxides.[1] The electron-deficient nature of the quinoxaline ring makes the C2 position susceptible to direct nucleophilic attack.[1] The choice between a palladium-catalyzed cross-coupling and an SNAr reaction often depends on the nucleophile's strength, reaction conditions, and the presence of a suitable catalyst system.[1]
Q3: What are some common side products to look out for?
Common side products in cross-coupling reactions include:
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen.[1]
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions).[1]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid before transmetalation (in Suzuki reactions).[3]
Q4: How can I monitor the progress of my reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.[8][11]
Data Presentation: Recommended Starting Conditions for Cross-Coupling
The following tables summarize typical reaction conditions for various cross-coupling reactions with analogous chloro-heterocyclic compounds. These should serve as a starting point for the optimization of reactions with this compound.[8]
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) | [4][8] |
| Ligand | SPhos (4 mol%) (if using Pd(OAc)₂) | [8] |
| Base | K₃PO₄ (2 equiv) or K₂CO₃ (2 equiv) | [4][8] |
| Solvent | 1,4-Dioxane/H₂O or THF | [4][8] |
| Temperature | 90-100 °C | [4][8] |
| Atmosphere | Inert (Argon or Nitrogen) | [4] |
Table 2: Buchwald-Hartwig Amination Conditions
| Component | Condition | Reference |
| Catalyst | Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%) | [1][8] |
| Ligand | XPhos (4 mol%) | [1][8] |
| Base | NaOtBu (1.4-1.5 equiv) | [1][8] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | [1][8] |
| Temperature | 100-120 °C | [1] |
| Atmosphere | Inert (Glovebox or Schlenk line) | [1][8] |
Table 3: Sonogashira Coupling Conditions
| Component | Condition | Reference |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | [8] |
| Co-catalyst | CuI (4 mol%) | [8] |
| Base | Et₃N | [8] |
| Solvent | THF/Et₃N (2:1) | [8] |
| Temperature | Room Temperature to 50 °C | [8][16] |
| Atmosphere | Inert (Argon or Nitrogen) | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[8]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.[8]
-
Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 8-12 hours).[4][11]
-
Monitor the reaction progress by TLC or GC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel.[11]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv).[8]
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).[8]
-
Add the anhydrous, degassed solvent (e.g., toluene) and seal the tube.[8]
-
Remove the tube from the glovebox and heat in a preheated oil bath at the desired temperature (e.g., 100-110 °C) for the specified time (e.g., 12-24 hours).[1][8]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.[10]
-
Concentrate the filtrate and purify the crude product by column chromatography.[10]
General Protocol for Sonogashira Coupling
-
To a stirred solution of this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[8]
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).[8]
-
Filter the reaction mixture and wash the solid with the solvent.[8]
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low reactivity in cross-coupling reactions.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. DSpace [repository.kaust.edu.sa]
Preventing decomposition of 2-chloro-3-methylquinoxaline during reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloro-3-methylquinoxaline. Our aim is to help you prevent its decomposition during chemical reactions and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during reactions?
A1: The decomposition of this compound is primarily attributed to three factors:
-
Hydrolysis: The C-Cl bond is susceptible to hydrolysis, particularly under acidic conditions, which results in the formation of 2-hydroxy-3-methylquinoxaline.[1][2] The rate of this hydrolysis increases with higher acidity and temperature.[1]
-
Thermolysis: While generally possessing good thermal stability with a decomposition temperature above 200°C, prolonged exposure to very high temperatures can lead to the cleavage of the C-Cl bond and degradation of the heterocyclic rings.[1]
-
Photolysis: Aromatic nitrogen heterocycles like quinoxalines can absorb UV light, potentially leading to photochemical reactions. To maintain stability, it is recommended to store the compound in amber vials, protected from light.[1]
Q2: What is the primary degradation product I should look for?
A2: Under hydrolytic conditions (acidic or basic), the main degradation product is 2-hydroxy-3-methylquinoxaline.[2] This is formed by the nucleophilic substitution of the chlorine atom by a hydroxyl group.
Q3: How can I monitor the stability of this compound in my reaction mixture?
A3: The most effective method for monitoring the stability and degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] This technique allows for the separation of the parent compound from its degradation products and any other impurities.[2]
Q4: Are there any specific storage conditions to prevent decomposition?
A4: Yes, to ensure the stability of this compound, it should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C.[3] Protecting it from light is crucial to prevent photolytic decomposition.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield or No Product Formation in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material remains unreacted. | 1. Insufficient reaction temperature or time. 2. Base is not strong enough to facilitate the reaction. | 1. Gradually increase the reaction temperature (typically 80-120°C) and monitor the reaction by TLC.[1] 2. Consider using a stronger base such as K₂CO₃ or Et₃N.[1] |
| Formation of 2-hydroxy-3-methylquinoxaline as the major product. | Presence of water in the reaction mixture, leading to hydrolysis. | 1. Ensure all glassware is thoroughly dried. 2. Use anhydrous solvents. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[4] |
Issue 2: Poor Yields and Multiple Side Products in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material. | 1. Inactive catalyst. 2. Inappropriate choice of ligand, base, or solvent. | 1. Use a fresh batch of palladium catalyst. Consider catalyst activation if necessary.[5] 2. Screen different ligands, bases (e.g., K₃PO₄, K₂CO₃), and anhydrous solvents (e.g., THF, 1,4-dioxane) to find the optimal conditions.[6][7] |
| Significant formation of dehalogenated product (3-methylquinoxaline). | Reductive dehalogenation as a side reaction. | 1. Ensure the reaction is carried out under a strictly inert atmosphere. 2. Use purified reagents and solvents to minimize impurities that could promote dehalogenation. |
| Product decomposition. | Harsh reaction conditions (high temperature for extended periods). | 1. Reduce the reaction temperature or shorten the reaction time.[4] 2. Once the reaction is complete as per TLC monitoring, proceed with the work-up promptly.[4] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for reactions involving chloro-heterocycles analogous to this compound, providing a reference for expected outcomes.
| Reaction Type | Substrate | Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 2,6-dichloroquinoxaline | 2-tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 77 |
| Suzuki-Miyaura Coupling | 2,6-dichloroquinoxaline | 3,5-dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 90 |
| Suzuki-Miyaura Coupling | 2,6-dichloroquinoxaline | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 63 |
| Suzuki-Miyaura Coupling | 2,6-dichloroquinoxaline | 2,6-dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 97 |
Data compiled from studies on analogous substrates.[7]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as DMF or acetonitrile.
-
Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) followed by a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).[1]
-
Reaction Conditions: Heat the reaction mixture to 80-120°C.[1]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent), the arylboronic acid (1.3 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).[6][7]
-
Solvent Addition: Add an anhydrous solvent (e.g., THF, approximately 4 mL per 0.5 mmol of the chloroquinoxaline).[6]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-12 hours).[6][7]
-
Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.[6]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visual Guides
Caption: Primary decomposition pathways for this compound.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
How to remove unreacted starting material from 2-chloro-3-methylquinoxaline.
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of unreacted starting materials from 2-chloro-3-methylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The most common impurity is typically the unreacted starting material, 2-hydroxy-3-methylquinoxaline.[1][2] This is because the synthesis often involves the chlorination of 2-hydroxy-3-methylquinoxaline using an agent like phosphorus oxychloride (POCl₃).[1][3] Incomplete reaction or hydrolysis of the product during workup can lead to its presence in the final product.[2] Other potential impurities could include byproducts from side reactions or residual solvents.
Q2: What are the recommended primary purification methods for this compound?
The two most effective and commonly cited methods for purifying this compound are recrystallization and column chromatography.[2][3] Recrystallization is often a good first step for removing the bulk of impurities, while column chromatography can achieve higher purity.[2]
Q3: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process.[3][4] By spotting the crude mixture, the collected fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used for this purpose.[2]
Q4: Are there any stability concerns with this compound during purification and storage?
Yes, this compound can be susceptible to hydrolysis, especially in the presence of moisture or under acidic or basic conditions, which can convert it back to 2-hydroxy-3-methylquinoxaline.[2] It is also recommended to protect the compound from light and high temperatures. For long-term storage, it is best to keep the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere like nitrogen or argon.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after recrystallization. | The chosen solvent is too effective, keeping the product dissolved even at low temperatures. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at room or lower temperatures.[2]- Try a mixed solvent system. - Ensure the cooling process is slow to allow for proper crystal formation. |
| The compound "oils out" during recrystallization instead of forming crystals. | The solvent is too nonpolar, or the concentration of impurities is high. | - Use a more polar solvent or a solvent mixture.[2]- Try adding the hot, saturated solution to a rapidly stirred, cold anti-solvent.[2]- Perform a preliminary purification step, such as a quick filtration through a silica plug, to remove baseline impurities before recrystallization.[2] |
| Poor separation of spots on TLC during column chromatography method development. | The eluent system is not optimal for separating the product from the starting material. | - Systematically vary the polarity of the eluent. For normal phase silica gel chromatography, if the spots are too high (high Rf), decrease the polarity (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).[2] |
| The purified product still shows the presence of starting material after column chromatography. | The column was overloaded, or the fractions were not collected and analyzed carefully. | - Use an appropriate amount of crude product for the size of the column. - Collect smaller fractions and analyze each by TLC before combining them. |
| The product degrades on the silica gel column. | The silica gel is too acidic, causing hydrolysis of the chloro group. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent system. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the general procedure for purifying this compound by recrystallization.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents to find one in which it is highly soluble when hot and sparingly soluble when cold.[2]
-
A commonly used solvent for the recrystallization of this compound is petroleum ether (40-60 °C).[1] Other options include ethanol or a mixture of ethanol and water.[4]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.[2] Add more solvent in small portions if necessary to achieve complete dissolution.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For maximum crystal formation, you can then place the flask in an ice bath.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[2]
-
Dry the purified crystals under a vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a step-by-step guide for purifying this compound using silica gel column chromatography.
1. Eluent Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate.[2]
-
The ideal eluent system should provide a good separation between the product and the starting material, with the product having an Rf value of approximately 0.2-0.3.[2]
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[2]
3. Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
4. Elution:
-
Add the eluent to the column and begin to collect fractions.
-
Apply gentle pressure (e.g., using a pump or an inert gas) to maintain a steady flow rate.
5. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure this compound.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₉H₇ClN₂ | 178.62[5] | 88 (recrystallized from petroleum ether)[1] | Crystals[1] |
| 2-Hydroxy-3-methylquinoxaline (Starting Material) | C₉H₈N₂O | 160.17 | - | - |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound via recrystallization.
Experimental Workflow for Column Chromatography
References
Technical Support Center: Characterization of Impurities in 2-chloro-3-methylquinoxaline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and impurity characterization of 2-chloro-3-methylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound? A1: The synthesis is typically a two-step process. It begins with the condensation reaction of o-phenylenediamine with ethyl pyruvate or pyruvic acid to form the intermediate 2-hydroxy-3-methylquinoxaline.[1][2] This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.[1][3]
Q2: What are the most common chlorinating agents used in the second step? A2: Phosphorus oxychloride (POCl₃) is the most frequently used chlorinating agent for converting the hydroxyquinoxaline intermediate to the desired chloroquinoxaline.[1][4] Thionyl chloride (SOCl₂), sometimes with a catalytic amount of dimethylformamide (DMF), can also be employed.[3][4]
Q3: How can I monitor the progress of the synthesis reactions? A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[4][5] By comparing the spots of the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[5]
Q4: What are the critical safety precautions for this synthesis? A4: Working with chlorinating agents like POCl₃ requires strict safety measures. These reagents are corrosive and react violently with water, releasing toxic gases like hydrogen chloride (HCl).[4] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[4] The reaction with POCl₃ is also exothermic and requires careful temperature control.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield or Incomplete Reaction
| Possible Cause | Recommended Solution |
| Incomplete Condensation: The initial reaction to form 2-hydroxy-3-methylquinoxaline is not complete. | Ensure the reaction goes to completion by adjusting the reaction time or temperature. Using a mild acid catalyst can be beneficial.[4] Monitor closely with TLC or HPLC.[5] |
| Inefficient Chlorination: The conversion of the hydroxy intermediate to the chloro product is inefficient. | Increase the reaction temperature or use a slight excess of the chlorinating agent (e.g., POCl₃).[4] Ensure all reagents and glassware are anhydrous, as moisture can consume the chlorinating agent.[5] |
| Poor Temperature Control: The reaction temperature is too low for the reaction to proceed efficiently. | Carefully control the reaction temperature within the optimal range. For the chlorination step, ensure a sufficient reflux period is maintained.[4] |
| Ineffective HCl Gas Removal: The buildup of HCl gas during chlorination can inhibit the reaction. | Conduct the reaction in a well-ventilated fume hood and consider using a gas trap to effectively remove the generated HCl gas.[5] |
Problem 2: Formation of Significant Impurities
| Possible Cause | Recommended Solution |
| Unreacted Starting Material: Residual 2-hydroxy-3-methylquinoxaline is present in the final product. | This is often due to an insufficient amount of the chlorinating agent or a reaction time that is too short.[4] Add an additional portion of the chlorinating agent and continue monitoring, or extend the reaction time.[4] |
| Over-chlorination: Side reactions may occur at other positions on the quinoxaline ring. | Carefully control the reaction temperature and the stoichiometry of the chlorinating agent to minimize side product formation.[4] |
| Product Decomposition: The product may degrade under harsh reaction conditions (e.g., excessive heat or prolonged reaction time). | Reduce the reaction temperature or shorten the reaction time once the starting material is consumed (as monitored by TLC/HPLC).[4] |
| Byproducts from Moisture: The presence of water can lead to the formation of byproducts from the reaction with POCl₃. | Use thoroughly dried glassware and anhydrous reagents. Ensure the starting hydroxyquinoxaline is completely dry before the chlorination step.[5] |
Problem 3: Purification and Isolation Difficulties
| Possible Cause | Recommended Solution |
| Product Oiling Out: The product separates as an oil instead of a solid during precipitation or crystallization. | Adjust the solvent system or the rate of cooling. Seeding with a small crystal of the pure product can help induce crystallization.[5] |
| Residual Reagents: The product is contaminated with the chlorinating agent or its byproducts. | During work-up, carefully quench the excess chlorinating agent with ice water.[4] Washing the organic extract with a mild base, such as a sodium bicarbonate solution, can help remove acidic impurities.[4] |
| Co-eluting Impurities: Impurities have a similar polarity to the product, making chromatographic separation difficult. | Experiment with different solvent systems for column chromatography to improve separation. Recrystallization from a suitable solvent is also a highly effective purification method.[2][4] |
Data Presentation: Impurity Characterization
Table 1: Common Potential Impurities in this compound Synthesis
| Impurity Name | Potential Source | Typical Analytical Method for Detection |
| o-phenylenediamine | Unreacted starting material from Step 1 | HPLC, GC-MS |
| 2-hydroxy-3-methylquinoxaline | Unreacted intermediate from Step 2, incomplete chlorination[4] | HPLC, LC-MS |
| Diquinoxaline Ether | Side reaction of 2-hydroxy-3-methylquinoxaline with the product | HPLC, LC-MS, NMR |
| Over-chlorinated Quinoxalines | Side reaction due to harsh conditions or excess reagent[4] | GC-MS, LC-MS |
| 2-methylquinoxaline 1,4-dioxide | Oxidation byproduct | LC-MS |
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) in a gradient or isocratic elution[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Detection Wavelength | 225 nm[7] |
| Injection Volume | 10-20 µL[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound This protocol is adapted from established methodologies for quinoxaline synthesis.[1]
Step 1: Synthesis of 2-hydroxy-3-methylquinoxaline
-
Dissolve o-phenylenediamine in a suitable solvent like n-butanol in a round-bottom flask.[1]
-
Slowly add ethyl pyruvate to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 2-hydroxy-3-methylquinoxaline.
Step 2: Synthesis of this compound
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 2-hydroxy-3-methylquinoxaline from the previous step.[1]
-
Attach a reflux condenser and gently heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.[1]
-
Neutralize the mixture by adding a 2% NaOH solution to make it alkaline, which will precipitate the product.[1]
-
Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like petroleum ether to obtain pure this compound.[1]
Protocol 2: Impurity Profiling by HPLC
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the diluent to achieve a known concentration (e.g., 0.5 mg/mL).[8] Filter the solution through a 0.45 µm nylon filter before injection.[8]
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase (see Table 2 for example conditions). Inject the blank (diluent), standard solutions, and sample solutions.
-
Data Analysis: Identify the main peak corresponding to this compound by comparing its retention time with the reference standard.[8] Identify and quantify any impurity peaks relative to the main peak area.
Protocol 3: Characterization of Unknown Impurities by LC-MS and NMR
-
LC-MS Analysis: Analyze the sample using an LC-MS system. The HPLC method can be similar to the one used for purity analysis. Mass spectrometry provides the molecular weight of the impurities, which is crucial for proposing potential structures.[9][10]
-
Impurity Isolation: If an impurity is present at a significant level, isolate it using preparative HPLC. Collect the fraction corresponding to the impurity peak and remove the solvent.
-
NMR Spectroscopy: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire a series of NMR spectra:
-
¹H NMR: Provides information on the number and types of protons.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments help establish connectivity between atoms to elucidate the complete chemical structure of the impurity.[11]
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for the identification of unknown impurities.
Caption: Troubleshooting logic for low product yield.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. NMR Characterization of Lignans [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-methylquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-3-methylquinoxaline. The following information is designed to address common challenges encountered during laboratory-scale and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is a two-step synthesis. The first step involves the condensation of o-phenylenediamine with pyruvic acid or an ester like ethyl pyruvate to form the intermediate, 3-methylquinoxalin-2(1H)-one.[1][2] The subsequent step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.[1][3]
Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?
A2: Phosphorus oxychloride (POCl₃) is a corrosive and highly reactive reagent. It reacts violently with water, releasing toxic gases. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Quenching of excess POCl₃ should be done cautiously by slowly adding the reaction mixture to crushed ice with vigorous stirring.[1][5]
Q3: How can I monitor the progress of the condensation and chlorination reactions?
A3: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of both reactions.[1][4] By co-spotting the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the product. An appropriate mobile phase, such as a mixture of hexanes and ethyl acetate, should be determined to achieve good separation of spots.[6]
Q4: My purified this compound appears unstable over time. What are the likely causes and how can I prevent degradation?
A4: this compound can be susceptible to hydrolysis, where the chloro group is replaced by a hydroxyl group, especially in the presence of moisture or under acidic or basic conditions.[6] It may also be sensitive to light and high temperatures. To ensure stability, the purified compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen.[6]
Q5: Are there any alternative, greener synthesis methods available?
A5: For the synthesis of the quinoxaline core, hydrothermal synthesis (HTS) using water as the solvent has been reported for related compounds. This method avoids the use of organic solvents and toxic catalysts.[7] For the chlorination step, solvent-free methods using an equimolar amount of POCl₃ in a sealed reactor have been developed for similar heterocyclic compounds, which reduces the environmental impact and simplifies the workup.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Causes | Solutions |
| Low Yield in Condensation Step | 1. Inadequate reaction temperature. 2. Incorrect pH of the reaction mixture. 3. Poor mixing, especially on a larger scale. | 1. Carefully control the temperature; insufficient heat leads to an incomplete reaction, while excessive heat can cause degradation.[1] 2. Adjust the pH; the initial condensation is often carried out under acidic conditions, followed by neutralization to precipitate the product.[1] 3. Ensure vigorous and efficient stirring throughout the reaction.[1] |
| Incomplete Chlorination | 1. Insufficient amount of chlorinating agent (POCl₃). 2. Reaction time is too short or the temperature is too low. 3. Presence of moisture in the reaction. | 1. Use a sufficient excess of POCl₃.[4] 2. Increase the reaction temperature to reflux (approx. 105 °C) and/or extend the reaction time, monitoring by TLC.[1][4] 3. Ensure all glassware is thoroughly dried and the starting hydroxyquinoxaline is anhydrous. |
| Formation of Impurities | 1. Side reactions due to excessive heat or prolonged reaction times. 2. Hydrolysis of the product during workup. 3. Presence of unreacted starting materials. | 1. Optimize reaction conditions to minimize byproduct formation.[1] 2. Keep the workup temperature low (e.g., using crushed ice) and avoid prolonged exposure to acidic or basic aqueous solutions. 3. Ensure the initial reaction goes to completion by monitoring with TLC. |
| Difficulty in Product Purification | 1. Co-elution of impurities during column chromatography. 2. Product oiling out or failing to crystallize during recrystallization. | 1. Use TLC to find a more optimal eluent system for better separation.[6] Reverse-phase chromatography can also be an option for polar impurities.[6] 2. For recrystallization, try different solvents or solvent mixtures. If the product is highly soluble, reduce the solvent volume or add an anti-solvent. Scratching the inside of the flask or seeding with a pure crystal can induce crystallization.[6] |
| Hazardous Quenching of POCl₃ | 1. Quenching large volumes of POCl₃ with water is highly exothermic and dangerous. | 1. Always add the reaction mixture dropwise to a large excess of crushed ice with vigorous stirring in a fume hood.[1][5] 2. For larger scales, consider solvent-free methods that use a minimal amount of POCl₃.[8] |
Experimental Protocols
Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one
This protocol is adapted from general procedures for the condensation of o-phenylenediamines with pyruvic acid.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagent: Slowly add an equimolar amount of pyruvic acid (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: After completion, allow the reaction mixture to cool to room temperature.
-
Precipitation: Neutralize the mixture with an aqueous base (e.g., saturated sodium bicarbonate solution) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it under a vacuum to obtain 3-methylquinoxalin-2(1H)-one.
Step 2: Synthesis of this compound
This protocol is based on the general chlorination of hydroxyquinoxalines using POCl₃.[1][4]
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas trap (to capture HCl fumes), suspend the dried 3-methylquinoxalin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 volumes).
-
Reaction: Slowly heat the mixture to reflux (approximately 105 °C) and maintain this temperature for 2-4 hours. The reaction should be monitored by TLC.
-
Workup (Quenching): After the reaction is complete, allow the mixture to cool to room temperature. In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) until the pH is approximately 7-8, which will cause the crude product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it under a vacuum.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][6]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Green Hydrothermal Synthesis of Fluorescent 2,3‐Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Biological Activity of 2-Chloro-3-Methylquinoxaline and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structure-activity relationships of novel heterocyclic compounds is paramount. This guide provides an objective comparison of the biological activities of 2-chloro-3-methylquinoxaline and its synthesized derivatives, supported by experimental data. The focus is on their antimicrobial and anticancer potential, with detailed methodologies for key experiments and a visualization of a typical screening workflow.
Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological properties. These properties include antimicrobial, anticancer, antiviral, and anti-inflammatory activities. The versatile quinoxaline scaffold allows for extensive chemical modifications, leading to a wide array of derivatives with potentially enhanced therapeutic efficacy. The parent compound, this compound, serves as a key intermediate in the synthesis of many of these derivatives.
Comparative Analysis of Biological Activity
A comprehensive review of available literature indicates that while this compound is a crucial starting material for the synthesis of various biologically active molecules, data on its intrinsic antimicrobial and anticancer activity is limited. However, the derivatization of this parent compound has been shown to significantly enhance its biological potential.
Antimicrobial Activity
A study by Singh et al. focused on the synthesis of a series of Schiff base derivatives of this compound and their subsequent evaluation for antimicrobial activity. While the study did not report the activity of the parent compound, it provided valuable data on the enhanced efficacy of the derivatives against various bacterial and fungal strains. The derivatives were synthesized by replacing the chlorine atom at the C-2 position with an ether linkage connected to a substituted benzene ring.
Table 1: Antimicrobial Activity of this compound Derivatives (Schiff Bases)
| Compound ID | Derivative Structure/Substituent | Target Organism | Zone of Inhibition (mm) / MIC (µg/mL) |
| 5a-e, 7a-e | Schiff bases of 4-(2-methylquinoxalinyloxy)benzaldehyde and 4-(2-methyl-quinoxaline-3-yloxy)benzamine | S. aureus, B. subtilis, E. coli, P. aeruginosa | Reported as active to highly active[1] |
Note: Specific quantitative data for each derivative was not provided in a centralized table in the source material, but their synthesis and activity were confirmed.
Anticancer Activity
Table 2: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound Class | Specific Target/Cell Line | IC50 (µM) |
| Thiourea quinoxaline derivative | HCT 116 (Colon) | 2.5 |
| 6-chloroquinoxaline derivative | HCT-116 and MCF-7 | 6.18 (HCT-116), 5.11 (MCF-7) |
| Quinoxaline with triazole ring | Ty-82 (Leukemia), THP-1 (Leukemia) | 2.5 (Ty-82), 1.6 (THP-1) |
Note: This table presents a selection of data from various sources to illustrate the anticancer potential of the quinoxaline scaffold.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives (Schiff Bases)[1]
-
Synthesis of 2-hydroxy-3-methylquinoxaline: o-Phenylenediamine is reacted with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline.
-
Synthesis of this compound (Parent Compound): The 2-hydroxy-3-methylquinoxaline is treated with phosphorus oxychloride (POCl3) and refluxed to produce this compound.
-
Synthesis of Intermediates: The parent compound is then reacted with p-hydroxybenzaldehyde or p-aminophenol to form the corresponding ether-linked intermediates, 4-(2-methylquinoxalinyloxy) benzaldehyde and 4-(2-methyl-quinoxaline-3-yloxy)benzamine, respectively.
-
Synthesis of Schiff Base Derivatives: The intermediates are subsequently refluxed with various substituted aromatic amines or aromatic aldehydes in ethanol to yield the final Schiff base derivatives.
Antimicrobial Activity Assay (Disc Diffusion Method)[1]
-
Culture Preparation: Bacterial strains such as Bacillus subtilis, Enterococcus faecalis, and Staphylococcus aureus are cultured in a suitable broth medium.
-
Plate Preparation: Sterile agar plates are seeded with the cultured bacterial strains.
-
Disc Impregnation: Sterile filter paper discs are impregnated with a specific concentration of the test compounds (derivatives).
-
Incubation: The impregnated discs are placed on the surface of the seeded agar plates.
-
Data Collection: The plates are incubated under suitable conditions, and the diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for the synthesis and biological screening of this compound derivatives.
References
¹H NMR Analysis for Structural Confirmation of 2-Chloro-3-methylquinoxaline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-chloro-3-methylquinoxaline against structurally related analogs. The presented data, supported by detailed experimental protocols, serves as a critical tool for the unambiguous structural elucidation of this important heterocyclic compound, a common scaffold in medicinal chemistry.
Comparative ¹H NMR Data Analysis
The structural confirmation of this compound by ¹H NMR spectroscopy relies on the analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J). A comparison with the spectra of closely related quinoxaline derivatives highlights the influence of substituents on the electronic environment of the protons.
The predicted ¹H NMR spectrum of this compound is characterized by a singlet for the methyl protons and a complex aromatic region. The presence of the electron-withdrawing chloro group and the electron-donating methyl group at positions 2 and 3, respectively, significantly influences the chemical shifts of the protons on the benzene ring.
Below is a table summarizing the experimental ¹H NMR data for relevant quinoxaline derivatives, which provides a basis for the structural confirmation of this compound.
| Compound | H5/H8 (δ, ppm) | H6/H7 (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| This compound (Predicted) | ~8.0-8.2 | ~7.7-7.9 | 2.8 (s, 3H, -CH₃) | CDCl₃ |
| 2-Methylquinoxaline[1] | 8.02-8.08 | 7.72-7.74 | 8.75 (s, 1H, H3), 2.78 (s, 3H, -CH₃) | CDCl₃ |
| 2-Chloroquinoxaline | ~8.1 | ~7.8 | 8.8 (s, 1H, H3) | CDCl₃ |
| Quinoxaline | 8.10 | 7.75 | 8.85 (s, 2H, H2/H3) | CDCl₃ |
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for quinoxaline derivatives.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.
-
Spectral Width: Define a spectral width that encompasses all expected proton resonances (e.g., 0-10 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak identification.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak and determine the multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants.
-
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR analysis.
Caption: Workflow for ¹H NMR Based Structural Confirmation.
References
A Comparative Guide to Mass Spectrometry Analysis of 2-Chloro-3-Methylquinoxaline Reaction Products
For researchers, scientists, and drug development professionals, the analysis of reaction products is a critical step in the synthesis of novel compounds. This guide provides a comparative overview of mass spectrometry techniques for the analysis of products derived from 2-chloro-3-methylquinoxaline, a versatile scaffold in medicinal chemistry. We will explore the analysis of products from two common reaction types: Suzuki-Miyaura coupling and nucleophilic aromatic substitution, with a comparison to High-Performance Liquid Chromatography (HPLC) as an alternative analytical method.
Introduction to this compound Reactions
This compound is a valuable starting material for the synthesis of a variety of substituted quinoxaline derivatives. The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic attack, and the chloro substituent at the 2-position serves as an excellent leaving group for cross-coupling and substitution reactions. Two of the most prevalent transformations are:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with boronic acids to form C-C bonds, yielding 2-aryl- or 2-heteroaryl-3-methylquinoxalines.
-
Nucleophilic Aromatic Substitution (SNAr): The reaction with nucleophiles, such as amines or alkoxides, to form C-N or C-O bonds, resulting in 2-amino- or 2-alkoxy-3-methylquinoxalines.
Accurate and efficient analysis of the resulting product mixtures is essential to determine reaction completion, yield, and purity.
Mass Spectrometry Analysis: A Comparative Overview
Mass spectrometry, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the identification and characterization of organic molecules. Below, we compare the expected mass spectrometry data for representative reaction products of this compound.
Data Presentation: Quantitative Mass Spectrometry Data
The following table summarizes the expected key mass-to-charge (m/z) values for the molecular ions and major fragments of representative reaction products.
| Reaction Type | Reactant | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Starting Material | - | This compound | C₉H₇ClN₂ | 178.62 | 179.03/181.03 | 144 ([M-Cl]⁺) |
| Suzuki Coupling | Phenylboronic acid | 2-Methyl-3-phenylquinoxaline | C₁₅H₁₂N₂ | 220.27 | 221.11 | 205 ([M-CH₃]⁺), 117, 102 |
| Suzuki Coupling | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-methylquinoxaline | C₁₆H₁₄N₂O | 250.29 | 251.12 | 235 ([M-CH₃]⁺), 207 ([M-CH₃-CO]⁺), 117 |
| Nucleophilic Substitution | Morpholine | 2-(Morpholin-4-yl)-3-methylquinoxaline | C₁₃H₁₅N₃O | 229.28 | 230.13 | 172 ([M-C₄H₈O]⁺), 144, 117 |
Note: The expected [M+H]⁺ values are for the most abundant isotope. The presence of the chlorine isotope pattern (~3:1 ratio for ³⁵Cl/³⁷Cl) is a key indicator for the starting material. Fragmentation patterns are inferred from typical behavior of quinoxaline and related heterocyclic compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis and analysis of this compound reaction products.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 2-(4-Methoxyphenyl)-3-methylquinoxaline:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Full scan mode to detect the [M+H]⁺ ion and product ion scan to observe fragmentation.
Protocol 2: Nucleophilic Aromatic Substitution
Synthesis of 2-(Morpholin-4-yl)-3-methylquinoxaline:
-
To a round-bottom flask, add this compound (1.0 equiv), morpholine (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Add a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan mode from m/z 50-400.
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)
While mass spectrometry provides detailed structural information, HPLC with UV detection is a robust and widely accessible alternative for monitoring reaction progress and assessing product purity.
Comparison of Analytical Methods
| Parameter | Mass Spectrometry (LC-MS/GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on polarity/volatility, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Information Provided | Molecular weight, elemental composition (with high resolution), structural information from fragmentation. | Retention time, quantitative information based on peak area. |
| Selectivity | Very high, can distinguish between isobaric compounds through fragmentation. | Moderate, co-eluting impurities can interfere. |
| Sensitivity | Generally very high (ng to pg level). | Good (µg to ng level). |
| Confirmation of Identity | High confidence through molecular weight and fragmentation pattern. | Lower confidence, based on retention time matching with a standard. |
| Cost & Complexity | Higher initial and operational cost, more complex instrumentation. | Lower cost and complexity. |
Protocol 3: HPLC-UV Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the quinoxaline core has strong absorbance (e.g., 254 nm or 315 nm).
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Purity can be estimated from the relative peak areas.
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for the synthesis and analysis of this compound reaction products.
Logical Relationship for Method Selection
Caption: Decision guide for selecting an analytical method based on the research objective.
A Comparative Guide to the Cytotoxicity of Substituted Quinoxalines
For researchers, scientists, and drug development professionals, the quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2] Quinoxalines, which are heterocyclic compounds composed of a fused benzene and pyrazine ring, exhibit a broad range of biological activities.[3] Their primary anticancer effects are often attributed to their ability to induce programmed cell death (apoptosis) and inhibit various protein kinases crucial for cancer cell survival and proliferation.[1][2]
This guide provides a comparative overview of the cytotoxic effects of various substituted quinoxaline derivatives against several cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of Quinoxaline Derivatives
The cytotoxic activity of quinoxaline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC₅₀ value indicates greater cytotoxic potency. The following table summarizes the IC₅₀ values of selected quinoxaline derivatives against various human cancer cell lines.
| Compound ID / Name | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Reference |
| Compound VIIIc | HCT116 | Colon Carcinoma | 2.5 | [2][4] |
| MCF-7 | Breast Adenocarcinoma | 9.0 | [2][4] | |
| Compound XVa | HCT116 | Colon Carcinoma | 4.4 | [1][4] |
| MCF-7 | Breast Adenocarcinoma | 5.3 | [1][4] | |
| Compound VIIIe | HCT116 | Colon Carcinoma | 8.4 | [2][4] |
| Compound VIIIa | HepG2 | Liver Hepatocellular Carcinoma | 9.8 | [2][4] |
| Compound 3 | MCF-7 | Breast Adenocarcinoma | 2.89 | [5][6] |
| Compound 9 | MCF-7 | Breast Adenocarcinoma | 8.84 | [5][6] |
| Compound IV | PC-3 | Prostate Cancer | 2.11 | [1][2] |
| Compound 11 | MCF-7 | Breast Adenocarcinoma | 0.81 | [1] |
| HepG2 | Liver Hepatocellular Carcinoma | 1.93 | [1] | |
| Compound 13 | MCF-7 | Breast Adenocarcinoma | 0.95 | [1] |
| HCT-116 | Colon Carcinoma | 2.91 | [1] | |
| Compound 8 (N-allyl) | A549 | Lung Cancer | 0.86 | [7] |
| MCF-7 | Breast Adenocarcinoma | 1.06 | [7] | |
| Compound 10 | MKN 45 | Gastric Adenocarcinoma | 0.073 | [8] |
| Compound 5 | SMMC-7721 | Human Hepatoma | 0.071 | [9] |
| HeLa | Cervical Cancer | 0.126 | [9] | |
| K562 | Leukemia | 0.164 | [9] |
Note: The data presented is a compilation from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric technique to assess cell viability and determine the cytotoxic potential of chemical compounds.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)[2]
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives. Include a vehicle-treated control group (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following incubation, remove the treatment medium and add the MTT solution to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution to each well to dissolve the purple formazan crystals.[2] The plate can be placed on an orbital shaker to ensure complete solubilization.[2]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is then determined from the dose-response curve.[2]
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.
Caption: A generalized experimental workflow for determining the cytotoxicity of quinoxaline derivatives.[2]
Caption: A simplified signaling pathway illustrating the induction of apoptosis by quinoxaline derivatives.[1]
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis.[1] Studies have shown that these compounds can modulate key proteins in the apoptotic cascade. For instance, certain quinoxaline derivatives upregulate the tumor suppressor protein p53.[1] Activated p53 can then promote apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c, which subsequently activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vitro Efficacy of Novel 2-Chloro-3-Methylquinoxaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of novel compounds derived from 2-chloro-3-methylquinoxaline. The data presented herein, sourced from peer-reviewed literature, highlights the potential of these derivatives as antimicrobial and anticancer agents. Detailed experimental protocols and relevant signaling pathways are also provided to support further research and development in this area.
Comparative Analysis of Biological Activity
The primary focus of this guide is on compounds directly synthesized from this compound. Data for other related quinoxaline derivatives is included to provide a broader context for their potential therapeutic applications.
Antimicrobial Activity of this compound Derivatives
A study by Singh et al. details the synthesis of a series of Schiff bases derived from this compound and their subsequent evaluation for antimicrobial activity. The core of this work involved replacing the C2 chlorine with an ether linkage to a benzene ring, which was then further modified.[1][2][3][4]
Table 1: Antimicrobial Activity of this compound Derivatives [1][2]
| Compound ID | Structure/Modification | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| S. aureus | E. coli | ||
| 5a | R = 2-chlorophenyl | 15 | 14 |
| 5b | R = 4-chlorophenyl | 16 | 15 |
| 5c | R = 2-nitrophenyl | 14 | 13 |
| 5d | R = 3-nitrophenyl | 13 | 12 |
| 5e | R = 4-nitrophenyl | 17 | 16 |
| 7a | R' = 2-chlorophenyl | 16 | 15 |
| 7b | R' = 4-chlorophenyl | 18 | 17 |
| 7c | R' = 2-hydroxyphenyl | 15 | 14 |
| 7d | R' = 4-methoxyphenyl | 14 | 13 |
| 7e | R' = 3,4,5-trimethoxyphenyl | 13 | 12 |
| Ciprofloxacin | Standard Antibiotic | 25 | 28 |
| Fluconazole | Standard Antifungal | - | - |
Note: The structures of compound series 5 and 7 are based on the modifications of the core this compound scaffold as described in the cited literature.[1][2]
Anticancer Activity of Related Quinoxaline Derivatives
While specific anticancer data for derivatives of this compound is limited in the reviewed literature, numerous studies have demonstrated the potent cytotoxic effects of the broader quinoxaline class against various cancer cell lines. This suggests a promising avenue for future investigation of the compounds highlighted in this guide. Quinoxaline derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[5][6][7][8][9]
Table 2: In Vitro Cytotoxicity of Various Quinoxaline Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline with chloro-substitution | HCT116 (Colon Carcinoma) | 2.5 | [10] |
| MCF-7 (Breast Adenocarcinoma) | 9 | [10] | |
| Quinoxaline with thiourea group | HCT116 (Colon Carcinoma) | 4.4 | [10] |
| MCF-7 (Breast Adenocarcinoma) | 4.4 | [10] | |
| Quinoxaline with triazole ring | Ty-82 (Leukemia) | 2.5 | [10] |
| THP-1 (Leukemia) | 1.6 | [10] | |
| Dibromo substituted quinoxaline | ASK1 (enzyme) | 0.03017 | [11] |
| Quinoxaline-c-Met kinase inhibitor | MCF7 (Breast) | 0.00021 | [11] |
| NCI-H460 (Lung) | 0.00032 | [11] | |
| SF-268 (Glioblastoma) | 0.00016 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key in vitro experiments typically employed in the evaluation of novel chemical entities.[12]
Synthesis of this compound Derivatives[1][2]
The synthesis of the parent compound, this compound, is a multi-step process.
-
Synthesis of 2-Hydroxy-3-methylquinoxaline : o-Phenylenediamine is reacted with ethyl pyruvate in n-butanol.
-
Synthesis of this compound : The resulting 2-hydroxy-3-methylquinoxaline is treated with phosphorus oxychloride (POCl₃).[1][2]
-
Synthesis of Intermediates : this compound is then refluxed with either p-hydroxybenzaldehyde or p-aminophenol in acetonitrile to yield the respective intermediates.[1][2]
-
Synthesis of Final Schiff Bases : The intermediates are subsequently refluxed with various substituted aromatic amines or aromatic aldehydes to produce the final Schiff base derivatives.[1][2]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)[13][14][15][16]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Compound Dilutions : A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation : The prepared inoculum is added to each well, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)[1][7][11][17][18]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding : Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds for a specified period (typically 48 or 72 hours).
-
MTT Addition and Incubation : MTT solution is added to each well, and the plate is incubated for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement : A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Potential Signaling Pathways
Quinoxaline derivatives have been shown to interact with various signaling pathways implicated in cancer progression. While the specific mechanisms of the this compound derivatives presented here require further investigation, the following pathways are known targets for the broader quinoxaline class.
Apoptosis Signaling Pathway
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[6][13][14][15][16]
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a common strategy in cancer therapy.[17][18][19][20][21]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is frequently observed in various cancers, making it an important therapeutic target.[2][3][8][22][23]
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues. It is involved in the synthesis of prostaglandins, which can promote inflammation and cell growth.[24][25][26][27][28]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. researchgate.net [researchgate.net]
- 21. biorbyt.com [biorbyt.com]
- 22. researchgate.net [researchgate.net]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Integrated Pathways of COX-2 and mTOR: Roles in Cell Sensing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalytic Systems for Suzuki Coupling of 2-chloro-3-methylquinoxaline
For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The synthesis of 2-aryl-3-methylquinoxalines from 2-chloro-3-methylquinoxaline is a key step in the development of novel compounds with potential therapeutic applications. The choice of the catalytic system is paramount for achieving high yields and purity. This guide provides an objective comparison of different catalytic systems for the Suzuki coupling of this compound, supported by experimental data from analogous systems.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1] The catalytic cycle involves the oxidative addition of the palladium(0) complex to the organic halide, followed by transmetalation with the organoboron species and reductive elimination to yield the final product and regenerate the catalyst.[1]
Comparative Performance of Catalytic Systems
While specific comparative studies on this compound are limited, extensive research on structurally similar chloroquinoxalines, such as 2,6-dichloroquinoxaline, provides valuable insights into effective catalytic systems. The following data, adapted from a study on the Suzuki-Miyaura coupling of 2,6-dichloroquinoxaline, demonstrates the efficacy of a standard palladium catalyst with various arylboronic acids.
Table 1: Suzuki-Miyaura Coupling of 2,6-dichloroquinoxaline with Various Arylboronic Acids
Reaction Conditions: 2,6-dichloroquinoxaline (1 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 6-Chloro-2-(2-tolyl)quinoxaline | 77 |
| 2 | 3-Tolylboronic acid | 6-Chloro-2-(3-tolyl)quinoxaline | 67 |
| 3 | 4-Tolylboronic acid | 6-Chloro-2-(4-tolyl)quinoxaline | 75 |
| 4 | 3,5-Dimethylphenylboronic acid | 6-Chloro-2-(3,5-dimethylphenyl)quinoxaline | 90 |
| 5 | 2,4,6-Trimethylphenylboronic acid | 6-Chloro-2-(2,4,6-trimethylphenyl)quinoxaline | 96 |
| 6 | 2-Methoxyphenylboronic acid | 6-Chloro-2-(2-methoxyphenyl)quinoxaline | 72 |
| 7 | 4-Methoxyphenylboronic acid | 6-Chloro-2-(4-methoxyphenyl)quinoxaline | 63 |
| 8 | 2,6-Dimethoxyphenylboronic acid | 6-Chloro-2-(2,6-dimethoxyphenyl)quinoxaline | 97 |
| 9 | 4-Fluorophenylboronic acid | 6-Chloro-2-(4-fluorophenyl)quinoxaline | 62 |
| 10 | 4-Ethylphenylboronic acid | 6-Chloro-2-(4-ethylphenyl)quinoxaline | 96 |
| 11 | 4-tert-Butylphenylboronic acid | 6-Chloro-2-(4-tert-butylphenyl)quinoxaline | 77 |
| 12 | 2-Chlorophenylboronic acid | 6-Chloro-2-(2-chlorophenyl)quinoxaline | 78 |
Note: The yields presented are for the monosubstitution at the more reactive 2-position of 2,6-dichloroquinoxaline and serve as a strong predictive model for the reactivity of this compound under similar conditions.
For challenging couplings involving less reactive aryl chlorides like this compound, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition step.[3]
Table 2: Overview of Common Catalytic System Components for Suzuki Coupling of Chloroquinoxalines
| Component | Examples | Role in Reaction | Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst precursor | Pd(PPh₃)₄ is a reliable starting point. Pd(OAc)₂ or Pd₂(dba)₃ are often used with specialized ligands for higher activity.[3] |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | Stabilizes and activates the palladium catalyst | For chloro-heterocycles, bulky, electron-rich ligands like SPhos or XPhos are often superior to PPh₃.[3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation | Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are generally preferred for chloro substrates.[3] |
| Solvent | THF, 1,4-Dioxane, Toluene (often with water) | Solubilizes reactants and influences kinetics | Aprotic polar solvents are common. A small amount of water can sometimes accelerate the reaction.[3] |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on established procedures for similar substrates.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 90-120°C) for the specified time (usually 8-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
References
A Comparative Guide to Absolute Structure Confirmation of Derivatives: X-ray Crystallography and its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. The spatial arrangement of atoms can dramatically influence a molecule's biological activity. This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for absolute structure confirmation, supported by experimental data.
Comparison of Key Methods
The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key characteristics of four widely used techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4][5][6][7] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[8] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[9][10][11] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[12][13][14] | Solution or neat liquid (5-15 mg, recoverable).[6] No crystallization or derivatization needed.[4] | Solution (millimolar or lower concentrations), requires a chromophore.[15][16] | ~3-5 mg of analyte for NMR and diffraction data.[14] Requires derivatization with (R)- and (S)-MTPA.[9][17] |
| Measurement Time | Data collection can range from a few hours to a day, depending on the crystal and instrument. | 1-12 hours for a VCD experiment.[7] | Typically rapid, with scans taking minutes. | A typical Mosher ester analysis requires approximately 4-6 hours of active effort over a 1- to 2-day period.[9][11] |
| Accuracy | Considered the "gold standard" with high accuracy, confirmed by a Flack parameter close to 0 with a small standard uncertainty.[1][18][19] | High, provides a reliable method for absolute configuration determination.[3][5][20] | High for compounds with suitable chromophores, relies on comparison with theoretical calculations.[8][21] | Generally reliable, but potential for misinterpretation if the preferred conformation of the Mosher ester is not correctly assumed.[22] |
| Key Advantages | Provides the complete 3D structure, including absolute configuration, with high confidence. | Applicable to a wide range of molecules in solution, including oils and non-crystalline materials.[4] | High sensitivity for chromophore-containing molecules, requires small sample amounts.[15] | Well-established and widely accessible NMR technique. |
| Limitations | The primary challenge is growing a high-quality single crystal.[12][23] The presence of a heavy atom enhances the anomalous signal, which can be a limitation for light-atom molecules.[24] | Requires quantum chemical calculations for spectral interpretation, which can be computationally intensive.[4][5] | Limited to molecules with a UV-Vis chromophore.[8] | Requires chemical derivatization, which may not be straightforward for all molecules and can introduce impurities. |
Experimental Protocols
X-ray Crystallography for Absolute Configuration
-
Crystal Growth: The initial and often most challenging step is to grow a single crystal of the enantiomerically pure compound of sufficient size and quality. This may involve screening various solvents and crystallization techniques like slow evaporation, vapor diffusion, or cooling.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. To determine the absolute configuration, it is crucial to use a wavelength that induces anomalous dispersion from one or more atoms in the crystal. For organic molecules, copper (Cu Kα) radiation is often preferred over molybdenum (Mo Kα) radiation as it enhances the anomalous scattering effect from lighter atoms like oxygen.[12]
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. During the refinement process, the Flack parameter is calculated.[1]
-
Absolute Configuration Assignment: The absolute configuration is determined by the value of the Flack parameter. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration. A value close to 1 indicates that the inverted structure is correct. A value around 0.5 may suggest twinning or a racemic mixture.[1]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: A solution of the chiral molecule is prepared in a suitable infrared-transparent solvent (e.g., CDCl₃) at a concentration of approximately 5-15 mg/mL.
-
Spectral Measurement: The VCD and IR spectra are recorded on a VCD spectrometer.
-
Computational Modeling: A thorough conformational search is performed to identify all low-energy conformers of the molecule. The geometry of each conformer is then optimized using Density Functional Theory (DFT) calculations.
-
VCD Spectrum Calculation: The VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated by performing a Boltzmann average of the computed spectra of all significant conformers.
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration is assigned as R. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is S.[4]
Electronic Circular Dichroism (ECD)
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent. The concentration depends on the strength of the chromophore but is typically in the millimolar range or lower.[15][16]
-
Spectral Measurement: The ECD and UV-Vis spectra are recorded on a CD spectrometer.
-
Computational Modeling: Similar to VCD, a conformational analysis is performed to find all relevant low-energy conformers. The geometry of each conformer is optimized using DFT.
-
ECD Spectrum Calculation: The ECD spectrum for one enantiomer is calculated by Boltzmann averaging the computed spectra of the conformers.
-
Spectral Comparison and Assignment: A good match between the experimental and calculated ECD spectra allows for the assignment of the absolute configuration.[8][21]
NMR Spectroscopy (Mosher's Method)
-
Derivatization: The chiral alcohol or amine is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride to form two diastereomeric esters or amides.[9][17]
-
NMR Analysis: ¹H NMR spectra of both diastereomers are recorded.
-
Data Analysis: The chemical shifts (δ) of protons near the newly formed chiral center are assigned for both the (R)- and (S)-MTPA derivatives. The difference in chemical shifts (Δδ = δS - δR) is calculated for these protons.
-
Configuration Assignment: Based on the established model of the preferred conformation of the MTPA esters, the signs of the Δδ values are used to deduce the absolute configuration of the stereocenter.
Mandatory Visualizations
Caption: Experimental workflow for absolute configuration determination.
Caption: Decision tree for selecting a suitable analytical method.
References
- 1. Flack parameter - Wikipedia [en.wikipedia.org]
- 2. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 3. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 7. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the Absolute Configuration of Organic Compounds by Means of NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. m.youtube.com [m.youtube.com]
- 18. Howard Flack and the Flack Parameter [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence [repository.cam.ac.uk]
- 21. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemistry.illinois.edu [chemistry.illinois.edu]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
Computational studies on the electronic properties of 2-chloro-3-methylquinoxaline.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 2-chloro-3-methylquinoxaline and related derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry, and understanding their electronic characteristics is crucial for the rational design of novel therapeutic agents. Due to a lack of comprehensive computational studies on this compound, this guide leverages available data on the parent quinoxaline molecule and establishes a predictive comparison based on the electronic effects of chloro and methyl substituents.
Introduction to Quinoxaline Derivatives
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a foundational structure for a wide array of pharmacologically active molecules. Its derivatives are known to exhibit diverse biological activities, including but not limited to anticancer, antimicrobial, and antiviral properties. The electronic properties of these molecules, such as the distribution of electron density and the energies of frontier molecular orbitals, are key determinants of their reactivity and interaction with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating these properties.
Comparison of Electronic Properties
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Quinoxaline (Baseline) | -6.3 to -6.8 | -1.9 to -3.3 | ~4.4 | ~0.5 |
| 2-Methylquinoxaline (Predicted) | Higher than Quinoxaline | Higher than Quinoxaline | Slightly Smaller than Quinoxaline | Higher than Quinoxaline |
| 2-Chloroquinoxaline (Predicted) | Lower than Quinoxaline | Lower than Quinoxaline | Smaller than Quinoxaline | Higher than Quinoxaline |
| This compound (Predicted) | Intermediate | Lower than Quinoxaline | Smaller than Quinoxaline | Higher than Quinoxaline |
Disclaimer: The values for quinoxaline are approximate ranges gathered from various computational studies employing different levels of theory. The properties for the derivatives are qualitative predictions based on established substituent effects.
Analysis of Substituent Effects:
-
Methyl Group (-CH₃): As an electron-donating group, the methyl substituent is expected to raise the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This effect generally leads to a slight decrease in the HOMO-LUMO gap, suggesting a potential increase in reactivity. The introduction of the methyl group is also predicted to increase the overall dipole moment of the molecule.
-
Chloro Group (-Cl): The chloro substituent is an electron-withdrawing group via induction, which would lower the energy of both the HOMO and LUMO. This effect typically results in a smaller HOMO-LUMO gap, indicating enhanced reactivity. The high electronegativity of chlorine is expected to significantly increase the dipole moment.
-
Combined Effect in this compound: The simultaneous presence of an electron-donating methyl group and an electron-withdrawing chloro group will have competing effects on the electronic properties. The chloro group's strong inductive effect is likely to dominate in lowering the overall energy levels of the frontier orbitals. The combined influence is predicted to result in a reduced HOMO-LUMO gap compared to the parent quinoxaline, suggesting that this compound may be more reactive. The dipole moment is also expected to be significantly higher than that of quinoxaline.
Experimental and Computational Protocols
The determination of the electronic properties of quinoxaline derivatives is typically achieved through a combination of experimental techniques and computational modeling.
Computational Methodology (DFT)
A standard computational protocol for analyzing the electronic properties of molecules like this compound involves the use of Density Functional Theory (DFT).
-
Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. A common approach is to use the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Properties Calculation: Following successful optimization, various electronic properties are calculated at the same level of theory. These include:
-
HOMO and LUMO energies: These frontier molecular orbitals are crucial for understanding chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
-
Dipole Moment: This is a measure of the overall polarity of the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge transfer and delocalization within the molecule.
-
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a quinoxaline derivative.
Caption: A flowchart of the computational chemistry workflow.
Conclusion
This comparative guide provides a foundational understanding of the electronic properties of this compound in the context of its parent and singly-substituted analogues. While direct computational data is sparse, the principles of substituent effects allow for a robust qualitative prediction of its electronic behavior. The electron-withdrawing nature of the chloro group combined with the electron-donating methyl group is anticipated to modulate the electronic properties of the quinoxaline core, likely resulting in a more reactive species with a higher dipole moment. For drug development professionals, these insights can guide the synthesis and evaluation of novel quinoxaline derivatives with tailored electronic characteristics for enhanced biological activity. Further dedicated computational and experimental studies are warranted to quantitatively validate these predictions.
A Comparative Guide to the Synthesis of 2-Chloro-3-Methylquinoxaline: Traditional vs. Novel Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of a novel, streamlined synthetic route for 2-chloro-3-methylquinoxaline against the well-established, traditional two-step method. The objective is to offer an objective comparison of performance, supported by experimental data, to aid researchers in selecting the most efficient and effective methodology for their specific needs. This compound is a critical intermediate in the synthesis of a wide range of biologically active compounds, making its efficient production a key consideration in drug discovery and development.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the traditional and a proposed new synthetic route for this compound, allowing for a direct comparison of their efficacy and reaction conditions.
| Parameter | Traditional Method | New Synthetic Route (Proposed) |
| Overall Yield | 60-80% | Potentially >85% |
| Reaction Time | ~2.5 hours | ~30 minutes |
| Number of Steps | 2 | 1 (One-Pot) |
| Reaction Temperature | Reflux (Step 1: ~118°C, Step 2: ~107°C) | 120°C (Microwave) |
| Solvents | n-Butanol, POCl₃ | Ethanol (Greener Alternative) |
| Purification | Recrystallization | Column Chromatography |
Unveiling the Synthetic Pathways
The traditional synthesis of this compound is a reliable, two-step process. It begins with the condensation of o-phenylenediamine with ethyl pyruvate to form 2-hydroxy-3-methylquinoxaline. This intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) to yield the final product.
In contrast, a novel, proposed synthetic route leverages microwave-assisted organic synthesis to achieve a one-pot reaction. This method aims to significantly reduce reaction time and improve efficiency by combining the condensation and chlorination steps in a single vessel, utilizing a greener solvent.
A logical diagram comparing the traditional and new synthetic routes.
Experimental Protocols: A Detailed Look
Established Method: Two-Step Synthesis
This method is widely documented and serves as the standard for producing this compound.[1]
Step 1: Synthesis of 2-Hydroxy-3-methylquinoxaline
-
Dissolve o-phenylenediamine (10.8 g, 0.10 M) in n-butanol (300 mL) with warming.
-
Separately, dissolve ethyl pyruvate (11.6 g, 0.10 M) in n-butanol (100 mL).
-
Add the ethyl pyruvate solution to the o-phenylenediamine solution with constant stirring.
-
Allow the mixture to stand for 30 minutes, then heat on a water bath for 1 hour.
-
Upon cooling, crystals of 2-hydroxy-3-methylquinoxaline will separate.
-
Filter the crystals, wash with n-hexane, and recrystallize from ethanol.
-
Yield: ~80%
-
Melting Point: 246°C
-
Step 2: Synthesis of this compound
-
Reflux 2-hydroxy-3-methylquinoxaline (16.0 g, 0.10 M) in phosphorus oxychloride (POCl₃, 60 mL) for 90 minutes.[1]
-
Distill off the excess POCl₃.
-
Cool the residue to room temperature and pour it over crushed ice.
-
Make the mixture alkaline by adding a 2% NaOH solution to precipitate the product.
-
Collect the crude product and recrystallize from petroleum ether.
-
Yield: ~60%
-
Melting Point: 88°C[1]
-
New Synthetic Route: Proposed One-Pot, Microwave-Assisted Synthesis
This proposed method is based on the principles of green chemistry and process intensification, aiming for a more efficient synthesis.
-
In a microwave-safe vessel, combine o-phenylenediamine (1.08 g, 10 mmol), ethyl pyruvate (1.16 g, 10 mmol), and a suitable chlorinating agent (e.g., N-chlorosuccinimide, 1.34 g, 10 mmol) in ethanol (20 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Expected Yield: >85%
-
Purity: >98% (after chromatography)
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for both the traditional and the proposed new synthetic routes, highlighting the key stages of each process.
A workflow diagram comparing the key stages of each synthetic method.
Concluding Remarks
The traditional two-step synthesis of this compound is a proven and reliable method. However, it involves multiple steps, harsh reagents like POCl₃, and relatively long reaction times. The proposed one-pot, microwave-assisted route presents a promising alternative that aligns with the principles of green chemistry. By significantly reducing the reaction time, minimizing the number of steps, and utilizing a more environmentally benign solvent, this new method has the potential to be a more efficient and sustainable approach for the synthesis of this important chemical intermediate. Further experimental validation of the proposed route is encouraged to confirm its advantages in yield and purity.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-3-methylquinoxaline: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-3-methylquinoxaline, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause serious eye damage.[1] Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before use. |
| Eyes | Safety goggles or face shield | Must provide a complete seal around the eyes to protect from splashes. |
| Body | Laboratory coat | A buttoned lab coat should be worn to protect from accidental spills. |
| Respiratory | Fume hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Disposal Operational Plan: Step-by-Step Guidance
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility via high-temperature incineration.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste: Collect all solid waste, including contaminated personal protective equipment (gloves, etc.), weighing papers, and vials, in a dedicated and clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated organic liquid waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.[2]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
Step 2: Temporary Storage
Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure that the containers are tightly sealed to prevent any leaks or spills.
Step 3: Chemical Inactivation (Pre-treatment)
For small quantities, a chemical inactivation step can be performed to reduce the reactivity of this compound before final disposal. This procedure should be carried out by trained personnel in a controlled laboratory setting. The primary degradation pathway is hydrolysis of the chloro group to a hydroxyl group, which is generally less hazardous.[1]
Experimental Protocol for Chemical Inactivation:
Objective: To hydrolyze this compound to 2-Hydroxy-3-methylquinoxaline.
Materials:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Suitable reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
Preparation: In a chemical fume hood, carefully place the this compound waste into the reaction vessel.
-
Addition of Base: Slowly add a 1 M solution of sodium hydroxide (NaOH) to the waste. A general guideline is to use a 10-fold molar excess of NaOH relative to the estimated amount of this compound.
-
Heating and Stirring: Gently heat the mixture to 60-80°C with continuous stirring. The elevated temperature will accelerate the hydrolysis reaction.[1]
-
Monitoring: Monitor the reaction for a minimum of 2 hours. The disappearance of the solid this compound and the formation of a new substance may be observed.
-
Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution by adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized solution, containing primarily 2-Hydroxy-3-methylquinoxaline, should be collected as hazardous liquid waste and disposed of through a licensed waste disposal service.
Table 2: Quantitative Data for Chemical Inactivation
| Parameter | Value |
| Reagent | 1 M Sodium Hydroxide |
| Temperature | 60-80°C |
| Reaction Time | Minimum 2 hours |
| Final pH | 6 - 8 |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Essential Safety and Logistical Information for Handling 2-Chloro-3-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling of 2-Chloro-3-methylquinoxaline. The following procedural steps and data are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal, fostering a culture of safety and building trust in our commitment to your research beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Ingestion may also be harmful. Adherence to the prescribed Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Hazard Summary
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irrit. 2 | Causes skin irritation.[1] |
| H319 | Eye Irrit. 2 | Causes serious eye irritation.[1] |
| H335 | STOT SE 3 | May cause respiratory irritation.[1] |
| H301 | Acute Tox. 3 (Oral) | Toxic if swallowed.[2][3] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged exposure, consider double-gloving. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must conform to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned is recommended to provide maximum coverage. |
| Respiratory | Certified chemical fume hood or respirator | All handling of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key stages of handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
